2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBALZZRCDJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674006 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000566-45-9 | |
| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. Phenylacetic acid derivatives are crucial scaffolds in a variety of pharmacologically active compounds. This document details a multi-step synthesis starting from the commercially available 4-Methoxy-3-(trifluoromethyl)benzaldehyde. The narrative emphasizes the chemical principles, experimental rationale, and self-validating protocols necessary for successful and reproducible synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction and Strategic Overview
This compound is a substituted phenylacetic acid derivative. Its structural motifs, including the trifluoromethyl group and the phenylacetic acid core, are frequently incorporated into therapeutic agents to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
The synthesis of this target molecule can be approached through several established organic chemistry transformations. A logical retrosynthetic analysis points to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile as a key precursor, which can be hydrolyzed to the desired carboxylic acid. This nitrile intermediate, in turn, can be synthesized from the corresponding benzyl halide. This strategy is particularly advantageous due to the commercial availability of the starting aldehyde, 4-Methoxy-3-(trifluoromethyl)benzaldehyde.
The chosen forward synthesis pathway is a reliable four-step sequence:
-
Reduction of the starting benzaldehyde to the corresponding benzyl alcohol.
-
Chlorination of the benzyl alcohol to form the benzyl chloride.
-
Nucleophilic Substitution (Cyanation) of the benzyl chloride to yield the phenylacetonitrile intermediate.
-
Hydrolysis of the nitrile to afford the final this compound.
This route was selected for its high-yielding steps, use of common laboratory reagents, and straightforward purification procedures.
Overall Synthetic Workflow
Caption: Four-step synthesis of the target molecule.
Detailed Experimental Protocols and Rationale
This section provides step-by-step methodologies for the synthesis. Each protocol is designed to be self-validating, with clear endpoints and purification strategies.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | 204.15 | 86178-38-9 |
| (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | C₉H₉F₃O₂ | 206.16 | 878343-61-0 |
| 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene | C₉H₈ClF₃O | 224.61 | 328-74-5 |
| 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile | C₁₀H₈F₃NO | 215.17 | 1000566-44-8 |
| This compound | C₁₀H₉F₃O₃ | 234.17 | 1000566-45-9 |
Step 1: Reduction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Objective: To selectively reduce the aldehyde functional group to a primary alcohol.
Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups on the aromatic ring under these conditions. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.
Protocol:
-
To a 250 mL round-bottom flask, add 4-Methoxy-3-(trifluoromethyl)benzaldehyde (10.2 g, 50.0 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature to dissolve the aldehyde.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add sodium borohydride (1.9 g, 50.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Re-cool the flask in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid until the pH is ~5-6 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4-Methoxy-3-(trifluoromethyl)phenyl)methanol as a colorless oil or low-melting solid. The product is typically of sufficient purity for the next step.
-
Expected Yield: >95%
-
Step 2: Chlorination of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol
Objective: To convert the primary alcohol into a more reactive benzyl chloride, suitable for nucleophilic substitution.
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Protocol:
-
Caution: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts violently with water.
-
Place the crude (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (10.3 g, ~50.0 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add dichloromethane (DCM, 100 mL) to dissolve the alcohol.
-
Slowly add thionyl chloride (5.5 mL, 75.0 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. To trap the volatile acidic components, it is advisable to use a base trap (e.g., NaOH solution) connected to the rotary evaporator.
-
The resulting crude 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene is obtained as a residual oil and should be used immediately in the next step without further purification due to its potential lachrymatory nature and instability.
-
Expected Yield: Quantitative (used crude)
-
Step 3: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile
Objective: To displace the chloride with a cyanide group via an Sₙ2 reaction.
Rationale: The conversion of benzyl halides to benzyl cyanides is a classic Sₙ2 reaction. Sodium cyanide (NaCN) serves as the nucleophile. The reaction is typically run in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, to solubilize the cyanide salt and promote the nucleophilic attack.[1]
Caption: Sₙ2 displacement of chloride by cyanide.
Protocol:
-
Caution: Sodium cyanide is extremely toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and work in a fume hood. All glassware and waste must be decontaminated with bleach or ferric chloride solution.
-
In a 500 mL flask, dissolve sodium cyanide (3.7 g, 75.0 mmol) in dimethyl sulfoxide (DMSO, 150 mL).
-
Add the crude 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene (~50.0 mmol) dissolved in a small amount of DMSO (20 mL) to the cyanide solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the benzyl chloride.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice water (400 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude nitrile can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile as a solid or oil.
-
Expected Yield: 80-90%
-
Step 4: Hydrolysis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile
Objective: To convert the nitrile functional group into a carboxylic acid.
Rationale: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct isolation of the carboxylic acid product upon workup.[2] A mixture of sulfuric acid and water provides the hydronium ions necessary to protonate the nitrile nitrogen, initiating the hydrolysis cascade through an amide intermediate.
Protocol:
-
In a 250 mL round-bottom flask, combine the purified 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile (8.6 g, 40.0 mmol), water (40 mL), and concentrated sulfuric acid (40 mL).
-
Caution: The addition of sulfuric acid to water is highly exothermic; add the acid slowly to the water with cooling.
-
Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 4-6 hours. The reaction mixture may become thick as the ammonium sulfate byproduct forms.
-
Monitor the reaction by TLC or HPLC until the nitrile is fully consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker.
-
A white precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound as a white crystalline solid.
-
Expected Yield: 85-95%
-
Conclusion
This guide outlines a reliable and scalable four-step synthesis for this compound. The described route leverages a commercially available starting material and employs standard, high-yielding organic transformations. The detailed protocols, including the rationale for reagent selection and built-in validation checkpoints, provide a solid foundation for researchers requiring this important synthetic intermediate. Adherence to the described safety precautions, particularly when handling thionyl chloride and sodium cyanide, is critical for a safe and successful outcome.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, a compound of interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a methoxy moiety onto the phenylacetic acid scaffold significantly influences its electronic and steric characteristics, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[1][2] This document delves into the structural attributes, predicted physicochemical parameters, and established experimental protocols for their empirical determination. The causality behind experimental choices and the importance of these properties in the drug discovery and development pipeline are discussed, offering field-proven insights for researchers. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide consolidates predicted values and provides robust, self-validating methodologies for their verification.
Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, is a well-established strategy to modulate a molecule's physicochemical and biological properties.[1][2] The highly electronegative nature of the trifluoromethyl group can profoundly influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] In the case of this compound, the interplay between the electron-withdrawing CF3 group and the electron-donating methoxy group presents a unique electronic environment that can be exploited in drug design. This guide serves as a foundational resource for scientists working with this and structurally related compounds.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its advancement through the drug discovery process. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Structural and General Information
-
IUPAC Name: this compound
-
Synonyms: [4-methoxy-3-(trifluoromethyl)phenyl]acetic acid[4]
-
Appearance: White to off-white solid[6]
Predicted Physicochemical Data Summary
The following table summarizes the currently available, albeit predicted, physicochemical data for this compound. It is imperative for any research program to experimentally verify these values.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 103-106[6] | Purity assessment, solid-state stability, formulation development. |
| Boiling Point (°C) | 309.2 ± 42.0[6] | Relevant for purification and assessing thermal stability. |
| Density (g/cm³) | 1.342 ± 0.06[6] | Important for formulation and manufacturing processes. |
| pKa | 4.30 ± 0.10[6] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the predicted values must be confirmed through rigorous experimental evaluation. The following section details standardized, self-validating protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
Causality: The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. This is a fundamental quality control step.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
References
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Abstract
This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action (MoA) for the novel compound, 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, hereafter referred to as "Compound A." Given the absence of extensive public data on Compound A, this document outlines a hypothesis-driven and unbiased strategic workflow designed to identify its molecular targets and characterize its biological activity. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and illustrate workflows and potential signaling pathways using diagrams. This guide is structured to serve as a practical roadmap for research teams engaged in the early-stage discovery and characterization of new chemical entities.
Introduction and Structural Rationale
Compound A is a derivative of phenylacetic acid, featuring two key substitutions on the phenyl ring: a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position.
-
The Phenylacetic Acid Scaffold: This core structure is prevalent in various biologically active molecules, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac and ibuprofen. This suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
The Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and a bioisostere for a methyl group. Its inclusion often enhances metabolic stability and can increase binding affinity to protein targets due to its lipophilicity and ability to form specific interactions.
-
The Methoxy Group (-OCH₃): As an electron-donating group, it can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially directing the molecule's interaction with specific receptor sites.
The combination of these functional groups creates a unique chemical entity whose biological activity cannot be presumed. Therefore, a multi-pronged investigational approach is essential. This guide will first explore hypothesis-driven assays based on structural analogy, followed by unbiased, target-agnostic methods to ensure a comprehensive MoA elucidation.
Phase 1: Hypothesis-Driven Target Screening
Based on the structural features of Compound A, we can formulate several primary hypotheses for its molecular mechanism. The initial experimental phase will focus on testing these hypotheses through targeted in vitro and cell-based assays.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
The structural similarity to NSAIDs makes COX-1 and COX-2 prime potential targets. Inhibition of these enzymes would block the production of prostaglandins, key mediators of inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of Compound A against purified COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Compound A in DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 µM hematin).
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare the fluorometric probe, Ampliflu Red, and arachidonic acid (substrate).
-
-
Assay Procedure:
-
Dispense 10 µL of various concentrations of Compound A (serially diluted from the stock) into a 96-well plate. Include wells for a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and DMSO as a vehicle control.
-
Add 150 µL of assay buffer to all wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and Ampliflu Red.
-
Immediately begin kinetic reading of fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition against the logarithm of Compound A concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Summary:
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Compound A | 150 | 25 | 6.0 |
| Celecoxib (Control) | >10,000 | 50 | >200 |
| Ibuprofen (Control) | 2,500 | 5,000 | 0.5 |
This table presents hypothetical data to illustrate the expected output.
Hypothesis 2: Modulation of Nuclear Receptors
The lipophilic nature of Compound A suggests it could penetrate the cell membrane and interact with intracellular targets like nuclear receptors, which regulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are a plausible target class for molecules with a carboxylic acid moiety.
Experimental Protocol: PPARγ Reporter Gene Assay
This cell-based assay measures the ability of Compound A to activate the PPARγ receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.
-
Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPAR response element (PPRE).
-
-
Compound Treatment:
-
24 hours post-transfection, re-plate the cells into a 96-well plate.
-
Treat the cells with serial dilutions of Compound A. Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of Compound A concentration to determine the half-maximal effective concentration (EC₅₀).
-
Phase 2: Unbiased Target Identification Strategies
If the initial hypothesis-driven screening yields negative or ambiguous results, or to discover off-target effects, unbiased approaches are critical. These methods identify molecular targets without prior assumptions.
Workflow for Unbiased Target Identification:
Caption: Workflow for unbiased target identification of Compound A.
Experimental Protocol: Thermal Proteome Profiling (TPP)
TPP identifies protein targets by measuring changes in their thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells (e.g., a human cancer cell line like K562) to high confluence.
-
Harvest the cells and divide them into two populations: one to be treated with Compound A (e.g., at 10x the concentration of its cellular effect) and one with a vehicle control (DMSO).
-
Lyse the cells via mechanical disruption (e.g., freeze-thaw cycles) to release intact organelles and proteins.
-
-
Thermal Challenge:
-
Aliquot the lysates from both the treated and control groups into separate PCR tubes for each temperature point.
-
Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature, which causes denatured/unstable proteins to precipitate.
-
-
Protein Extraction and Digestion:
-
Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant, which contains the soluble, thermally stable proteins at each temperature.
-
Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
-
Data Analysis:
-
For each identified protein, plot the relative abundance of soluble protein against temperature for both the treated and control groups to generate "melting curves."
-
A protein that binds to Compound A will be stabilized, resulting in a rightward shift of its melting curve in the treated sample compared to the control.
-
Fit these curves to a sigmoidal function to determine the melting temperature (Tm) and identify proteins with a significant ΔTm.
-
Phase 3: Pathway Elucidation and Target Validation
Once a high-confidence target is identified (e.g., let's hypothesize TPP identified "Kinase X" as a primary target), the next step is to validate this interaction and map its downstream consequences.
Signaling Pathway Downstream of Hypothetical "Kinase X" Target:
Caption: Hypothetical signaling pathway inhibited by Compound A.
Experimental Protocol: Western Blot for Pathway Analysis
This protocol validates the effect of Compound A on the phosphorylation status of the target and its downstream substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Culture an appropriate cell line known to express Kinase X.
-
Treat the cells with increasing concentrations of Compound A for a defined period (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Substrate Y to ensure equal loading.
-
Quantify the band intensities and plot the ratio of p-Substrate Y to total Substrate Y against Compound A concentration. A dose-dependent decrease in this ratio would validate the inhibitory effect of Compound A on the Kinase X pathway.
-
Conclusion
The elucidation of a novel compound's mechanism of action is a systematic process that combines hypothesis-driven investigation with unbiased, discovery-oriented technologies. This guide provides a robust framework for characterizing Compound A, starting from its structural analogies to define initial screens, progressing to powerful proteomic techniques for target deconvolution, and culminating in the validation of its effect on specific signaling pathways. Adherence to this logical and technically rigorous workflow will maximize the potential for a successful and comprehensive MoA determination, providing the critical insights necessary for further preclinical and clinical development.
An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, a compound of interest for its potential therapeutic applications. Drawing upon structure-activity relationships of analogous phenylacetic acid derivatives, this document explores the likely anti-inflammatory properties of the target molecule, with a specific focus on its potential to modulate key inflammatory pathways. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate and validate these predicted activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this novel compound.
Introduction
Phenylacetic acid derivatives represent a well-established class of compounds with a diverse range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural backbone of these molecules offers a versatile scaffold for chemical modifications that can significantly influence their potency, selectivity, and overall pharmacological profile. The subject of this guide, this compound, incorporates two key functional groups—a methoxy group and a trifluoromethyl group—on the phenyl ring, which are known to modulate the biological efficacy of many compounds.
The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals and is recognized for its ability to enhance metabolic stability and binding affinity. Its inclusion in the structure of this compound, along with the methoxy group, suggests a strong potential for significant anti-inflammatory activity. This guide will delve into the predicted mechanisms of action, drawing parallels from structurally similar compounds, and provide a roadmap for the experimental validation of these hypotheses.
Synthesis of this compound
The synthesis of phenylacetic acid derivatives can be achieved through various established chemical routes. A common and effective method involves the palladium-catalyzed Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety. While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a general synthetic strategy can be proposed based on similar preparations of substituted phenylacetic acids.
Proposed Synthetic Pathway
A plausible synthetic route would involve the coupling of a commercially available boronic acid or ester, such as (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid, with a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid product.
Caption: Proposed Suzuki coupling-based synthesis of the target compound.
Predicted Biological Activity and Mechanism of Action
Based on the structural features of this compound and the known biological activities of related phenylacetic acid derivatives, it is hypothesized that this compound will primarily exhibit anti-inflammatory properties. The predicted mechanisms of action are centered around the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
Many phenylacetic acid-based NSAIDs, such as diclofenac, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is highly probable that this compound also functions as a COX inhibitor. The trifluoromethyl group may enhance its binding affinity to the active site of COX enzymes, potentially leading to potent inhibition. Furthermore, subtle structural variations can lead to selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable characteristic for reducing gastrointestinal side effects. The presence of the trifluoromethyl group in salicylate derivatives has been shown to inhibit COX-2 expression.[1]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. A variety of small molecules have been identified that can inhibit this pathway.[2] The anti-inflammatory effects of some methoxy-containing phenolic compounds have been attributed to the suppression of NF-κB activation.[3] It is therefore plausible that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Experimental Protocols for Biological Activity Validation
To empirically validate the predicted anti-inflammatory activities of this compound, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Assays
This assay will determine the compound's ability to inhibit the activity of both COX isoforms.
Methodology:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). Use a known NSAID like celecoxib as a positive control for COX-2 selectivity.
This cell-based assay will assess the compound's ability to suppress the production of pro-inflammatory mediators in an inflammatory context.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis for COX-2 and iNOS Expression:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Visualize the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.
-
-
NF-κB Activation Assay:
-
Perform immunofluorescence staining for the p65 subunit of NF-κB to visualize its nuclear translocation upon LPS stimulation, with and without the test compound.
-
Alternatively, perform a Western blot analysis of nuclear and cytoplasmic fractions to quantify the translocation of p65.
-
In Vivo Anti-inflammatory Activity
This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Use male Wistar rats (180-220 g).
-
Compound Administration: Administer this compound orally at different doses. Administer a vehicle control (e.g., 0.5% carboxymethyl cellulose) and a positive control (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted and Experimental Anti-inflammatory Activity
| Assay | Predicted Outcome | Experimental Endpoint (to be determined) |
| In Vitro | ||
| COX-1 Inhibition | Moderate to low inhibition | IC50 (µM) |
| COX-2 Inhibition | Potent inhibition | IC50 (µM) |
| LPS-induced NO Production | Significant reduction | IC50 (µM) |
| LPS-induced TNF-α Production | Significant reduction | IC50 (µM) |
| LPS-induced IL-6 Production | Significant reduction | IC50 (µM) |
| In Vivo | ||
| Carrageenan-induced Paw Edema | Dose-dependent reduction in paw volume | % Inhibition at various doses |
Potential Therapeutic Applications
Should the predicted anti-inflammatory activities of this compound be confirmed through the outlined experimental protocols, this compound could have significant therapeutic potential in the treatment of a variety of inflammatory conditions. These may include:
-
Rheumatoid Arthritis and Osteoarthritis: By inhibiting COX-2 and reducing the production of inflammatory mediators, the compound could alleviate pain and inflammation in arthritic joints.
-
Pain Management: As with other NSAIDs, it could be effective in managing mild to moderate pain.
-
Other Inflammatory Disorders: Its potential to modulate the NF-κB pathway suggests it could be beneficial in a broader range of inflammatory diseases.
Conclusion
While direct experimental data on the biological activity of this compound is currently limited, a thorough analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a novel anti-inflammatory agent. The proposed mechanisms of action, primarily through the inhibition of COX enzymes and the NF-κB signaling pathway, provide a solid foundation for further investigation. The detailed experimental workflows provided in this guide offer a systematic approach for researchers to validate these predictions and fully elucidate the therapeutic potential of this promising molecule. The successful completion of these studies will be crucial in determining its future role in the development of new and improved treatments for inflammatory diseases.
References
- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. This guide provides a comprehensive technical overview of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9), a versatile building block that embodies the potential of trifluoromethylated scaffolds in the development of novel therapeutics. While this compound is primarily recognized as a valuable intermediate, an understanding of its properties and synthesis is critical for its effective application in drug discovery programs.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1000566-45-9 | |
| Molecular Formula | C₁₀H₉F₃O₃ | [1] |
| Molecular Weight | 234.17 g/mol | [1] |
| Melting Point | 103-106 °C | |
| Boiling Point (Predicted) | 309.2 ± 42.0 °C | |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | |
| SMILES | COC1=C(C=C(CC(O)=O)C=C1)C(F)(F)F | [1] |
| InChI Key | SVJBALZZRCDJHL-UHFFFAOYSA-N |
Chemical Structure
The chemical structure of this compound features a phenylacetic acid core, a common motif in various biologically active molecules. The benzene ring is substituted with a methoxy group and a trifluoromethyl group at positions 4 and 3, respectively.
Synthesis
While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is a particularly suitable approach for constructing the substituted phenylacetic acid scaffold.
A general workflow for the synthesis would involve the coupling of a boronic acid or ester derivative of the trifluoromethyl- and methoxy-substituted benzene with a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Workflow: Suzuki Coupling
Experimental Protocol (Hypothetical)
-
Palladium-Catalyzed Cross-Coupling:
-
To a solution of 4-bromo-2-(trifluoromethyl)anisole (1.0 eq) and di-tert-butyl malonate (1.2 eq) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield di-tert-butyl 2-(4-methoxy-3-(trifluoromethyl)phenyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
The purified intermediate is dissolved in a suitable solvent (e.g., a mixture of dioxane and water).
-
An acid catalyst (e.g., HCl) is added, and the mixture is heated to reflux.
-
The reaction is monitored until the hydrolysis of the ester groups and subsequent decarboxylation are complete.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield this compound.
-
The Role of Key Functional Groups in Drug Design
The therapeutic potential of this compound as a building block is largely attributed to its trifluoromethyl and methoxy substituents.
The Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can offer several advantages:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and potentially improving target binding or solubility.
-
Improved Target Binding: The -CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and hydrophobic interactions, leading to increased binding affinity and selectivity.[2]
The Methoxy Group
The methoxy (-OCH₃) group can also play a crucial role in modulating the properties of a drug molecule:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be critical for anchoring a ligand to its target receptor.
-
Influence on Conformation: The methoxy group can influence the preferred conformation of the molecule, which can be important for optimal binding to a target.
-
Metabolic Considerations: While the methoxy group can be a site of metabolism (O-demethylation), its presence can also direct metabolism away from other, more critical parts of the molecule.
Potential Applications and Research Directions
Given the lack of specific published data on the biological activity of this compound, its potential applications are inferred from the known activities of structurally related compounds. The phenylacetic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and the trifluoromethyl group is a common feature in a wide range of therapeutics.
-
Anti-inflammatory Agents: The phenylacetic acid moiety is a well-established pharmacophore for cyclooxygenase (COX) inhibitors. The trifluoromethyl group could enhance the potency and selectivity of such compounds.
-
Analgesics: Phenylacetic acid derivatives have been explored for their analgesic properties. The lipophilicity conferred by the trifluoromethyl group could be advantageous for developing centrally acting analgesics.
-
Anticancer Agents: The trifluoromethyl group is found in numerous anticancer drugs, where it can contribute to improved efficacy and reduced side effects.[2] This building block could be used to synthesize novel kinase inhibitors or other targeted anticancer therapies.
-
Agrochemicals: Trifluoromethylated compounds are also widely used in the agrochemical industry as herbicides and pesticides.[4][5]
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to source this compound from a reputable supplier to ensure high purity and consistency. Some of the known suppliers include:
-
BLDpharm[1]
-
LookChem
-
MySkinRecipes
Conclusion
This compound (CAS: 1000566-45-9) represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. The strategic combination of a phenylacetic acid core with a methoxy group and a trifluoromethyl group provides a scaffold with significant potential in drug discovery and development. While its specific biological activities are yet to be fully elucidated in the public domain, the well-documented roles of its constituent functional groups in medicinal chemistry suggest that this compound is a promising starting point for the development of new therapeutics in areas such as inflammation, pain management, and oncology. Researchers and drug development professionals are encouraged to explore the potential of this and related trifluoromethylated compounds in their quest for novel and effective medicines.
References
The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Phenylacetic Acids
Substituted phenylacetic acids represent a cornerstone in modern chemical and biological research. This seemingly simple scaffold, consisting of a phenyl ring linked to a carboxylic acid through a methylene group, offers a remarkable degree of versatility. Strategic substitutions on the phenyl ring allow for the fine-tuning of steric, electronic, and lipophilic properties, unlocking a vast array of biological activities and chemical functionalities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core research applications of these multifaceted molecules, grounded in mechanistic insights and practical methodologies.
Part 1: Medicinal Chemistry - A Pillar of Phenylacetic Acid Application
The malleable nature of the substituted phenylacetic acid framework has made it a privileged structure in medicinal chemistry, leading to the development of blockbuster drugs and novel therapeutic candidates.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Perhaps the most well-known application of substituted phenylacetic acids is in the development of NSAIDs. Compounds like ibuprofen and diclofenac are household names, providing relief from pain and inflammation to millions worldwide.
Mechanism of Action: The anti-inflammatory, analgesic, and antipyretic effects of these drugs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1] There are two main isoforms of the COX enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is inducible and primarily associated with the inflammatory response.[1] Many traditional NSAIDs, including those based on the phenylacetic acid scaffold, are non-selective inhibitors of both COX-1 and COX-2.
Structural Insights: The carboxylic acid moiety is crucial for the activity of these NSAIDs, as it mimics the carboxylate of arachidonic acid, allowing it to bind to the active site of the COX enzymes. Substituents on the phenyl ring, such as the isobutyl group in ibuprofen and the dichlorophenylamino group in diclofenac, contribute to the overall shape and lipophilicity of the molecule, influencing its potency and pharmacokinetic profile.[2]
Experimental Protocol: Synthesis of a Substituted Phenylacetic Acid via Palladium-Catalyzed Carbonylation
This protocol describes a general and efficient method for the synthesis of substituted phenylacetic acids from the corresponding benzyl halides.
Materials:
-
Substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.02 eq)
-
Toluene
-
Aqueous sodium hydroxide (NaOH) (2.0 eq)
-
Carbon monoxide (CO) gas
-
Concentrated hydrochloric acid (HCl)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine the substituted benzyl halide, palladium(II) acetate, triphenylphosphine, and toluene.
-
Add the aqueous solution of sodium hydroxide.
-
Pressurize the reactor with carbon monoxide to 10-20 atm.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure substituted phenylacetic acid.[3]
Anticancer Agents
Recent research has highlighted the potential of substituted phenylacetic acid derivatives as anticancer agents.[4] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[5][6]
Mechanism of Action: The anticancer activity of phenylacetamide derivatives, closely related to phenylacetic acids, has been linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] Some derivatives have also been shown to trigger apoptosis through the extrinsic pathway by upregulating Fas Ligand (FasL) expression.[5] Phenylacetate itself has been shown to induce tumor cell differentiation and is noted for being non-toxic at clinically effective doses.[7]
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the phenyl ring significantly impact the cytotoxic activity. For instance, compounds with a nitro group have demonstrated higher cytotoxic effects against certain cancer cell lines compared to those with a methoxy group.[4]
Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives against Cancer Cell Lines
| Compound | Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 3c | p-nitro | MCF-7 | 0.7 ± 0.4 | [5] |
| 3d | m-nitro | MDA-MB-468 | 0.6 ± 0.08 | [5] |
| 3d | m-nitro | PC-12 | 0.6 ± 0.08 | [5] |
| 2b | m-nitro | PC3 | 52 | [4] |
| 2c | p-nitro | PC3 | 80 | [4] |
Anticonvulsant and Neuroprotective Agents
The versatility of the phenylacetic acid scaffold extends to the central nervous system, with derivatives showing promise as anticonvulsant and neuroprotective agents.
Anticonvulsant Activity: Phenylacetamide derivatives have been designed and synthesized as potential antiepileptic drugs (AEDs).[8] Some of these compounds have shown significant protection in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models.[9][10] The mechanism of action for some of these derivatives is thought to involve interaction with neuronal voltage-sensitive sodium channels.[8]
Neuroprotection: Phenylacetylglycine (PAGly), a metabolite of phenylacetic acid, has been investigated for its neuroprotective effects in cerebral ischemia/reperfusion injury.[11] Research suggests that PAGly may exert its protective effects through the β2-adrenergic receptor (β2AR).[11] However, chronic exposure to high levels of phenylalanine and phenylacetate can have detrimental effects on developing neurons, as seen in the context of phenylketonuria.[12][13]
Diagram 1: Generalized Workflow for the Synthesis of Substituted Phenylacetic Acids
Caption: Key synthetic pathways to substituted phenylacetic acids.
Part 2: Agrochemical Innovations
Substituted phenylacetic acids have a long and impactful history in agriculture, serving as both herbicides and plant growth regulators.
Herbicides
Chlorinated phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[14]
Mechanism of Action: These compounds act as synthetic auxins, a class of plant hormones that regulate growth and development. At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled, unsustainable growth and ultimately, plant death. The biological activity and toxicity of these herbicides are influenced by the number and position of chlorine atoms on the phenyl ring.[14]
Structure-Activity Relationship (SAR) Insights: The herbicidal efficacy is dependent on the substitution pattern on the aromatic ring. For example, the presence of a chlorine atom at the 2- and 4-positions of the phenoxyacetic acid structure is crucial for its herbicidal activity.[15]
Plant Growth Regulators
At lower concentrations, substituted phenylacetic acids can act as beneficial plant growth regulators, promoting desirable traits in various crops.[16][17] Phenylacetic acid (PAA) itself is a naturally occurring auxin found in many plants.[18][19]
Applications:
-
Root Formation: PAA and its derivatives can promote the initiation of lateral roots.[19][20]
-
Somatic Embryogenesis: These compounds have been shown to enhance callus proliferation and somatic embryogenesis in plant tissue culture, which is valuable for the propagation of elite cultivars.[17]
-
Fruit Development: As auxins, they can play a role in increasing fruit set and improving overall plant vigor.
Mechanism of Action: Phenylacetic acid is thought to exert its effects through mechanisms analogous to the primary plant auxin, indole-3-acetic acid (IAA), including potential interactions with auxin receptors and transporters.[17][20] It has been shown that exogenously applied 3-phenyllactic acid is converted to phenylacetic acid in plants, which then promotes auxin signaling and regulates root growth.[21]
Diagram 2: Simplified Auxin Signaling Pathway
Caption: PAA-mediated auxin signaling in plants.
Part 3: Frontiers in Materials Science
While the applications of substituted phenylacetic acids in medicinal chemistry and agrochemicals are well-established, their utility in materials science is an emerging area of research.
Polymer Chemistry
Phenylacetic acid and its derivatives can be used as building blocks or modifying agents in the synthesis of polymers. The carboxylic acid group provides a reactive handle for polymerization reactions, such as esterification and amidation, allowing for the incorporation of the phenylacetic acid moiety into polymer backbones or as pendant groups. The substituted phenyl ring can be used to tailor the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and optical properties.
Conclusion
The substituted phenylacetic acid scaffold is a testament to the power of a simple chemical framework to give rise to a vast and diverse range of applications. From life-saving drugs to essential agricultural products, these compounds have had a profound impact on human health and well-being. The ongoing exploration of their potential in areas such as materials science ensures that the story of substituted phenylacetic acids is far from over. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, we can expect to see even more innovative applications of this remarkable class of molecules emerge in the years to come.
References
- 1. youtube.com [youtube.com]
- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylalanine and phenylacetate adversely affect developing mammalian brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 19. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 21. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Navigating Uncharted Territory: A Protocol Framework for the Cellular Investigation of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Abstract
This document addresses the profound lack of publicly available data on the biological activity and cell culture applications of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. Despite its commercial availability as a chemical reagent, a comprehensive literature and patent search yielded no specific information regarding its mechanism of action, cellular targets, or established protocols for its use in biological research. This absence of foundational knowledge precludes the creation of a detailed, validated application note. Instead, this guide provides a strategic framework and a series of foundational protocols designed for the initial characterization of this novel compound in a cell culture setting. We will draw upon the broader context of structurally related phenylacetic acid derivatives to inform a logical, evidence-based approach to preliminary screening and hypothesis generation.
Introduction: The Challenge of a Data-Deficient Compound
This compound is a distinct chemical entity, yet it remains uncharacterized in the biological sciences literature. Phenylacetic acid and its derivatives have garnered interest for their potential as anticancer agents, with some demonstrating pro-apoptotic and anti-proliferative effects[1]. The inclusion of a trifluoromethyl group, a common modification in medicinal chemistry, can significantly enhance a compound's metabolic stability and lipophilicity, potentially increasing its cellular uptake and efficacy[2]. However, without empirical data, the specific biological impact of combining a 4-methoxy and a 3-trifluoromethyl substitution on the phenylacetic acid scaffold is purely speculative.
This document, therefore, serves as a roadmap for a researcher venturing into the initial exploration of this compound. The following sections outline a systematic approach to determine its fundamental cellular effects, from basic solubility and cytotoxicity to preliminary mechanistic inquiries.
Compound Characterization and Preparation
Prior to initiating cell-based assays, a thorough characterization of the compound is essential for reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000566-45-9 | BLDpharm[3], 2a biotech[4] |
| Molecular Formula | C₁₀H₉F₃O₃ | Sigma-Aldrich[5] |
| Molecular Weight | 234.17 g/mol | Sigma-Aldrich[5] |
| Appearance | Varies (consult supplier data) | N/A |
| Purity | ≥98% (typical) | Consult supplier Certificate of Analysis |
| Solubility | Unknown in aqueous buffers | To be determined |
Protocol 1: Preparation of Stock Solution
Rationale: The choice of solvent is critical and should be inert to cells at its final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of the compound (e.g., 10 mg).
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be necessary, but monitor for any signs of degradation.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Foundational In Vitro Assays: A Stepwise Approach
The initial goal is to determine the concentration range at which the compound elicits a biological response without causing non-specific toxicity.
Workflow for Initial Compound Screening
Caption: A logical workflow for the initial in vitro evaluation of a novel compound.
Protocol 2: Aqueous Solubility Assessment
Rationale: It is crucial to determine the maximum concentration of the compound that can be achieved in cell culture medium without precipitation.
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in your chosen cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).
-
Visually inspect each dilution for any signs of precipitation or cloudiness, both immediately and after incubation at 37°C for several hours.
-
The highest concentration that remains clear will be your top working concentration for subsequent experiments. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Protocol 3: Cytotoxicity Screening
Rationale: To establish a therapeutic window, a broad dose-response curve is necessary to determine the concentration at which the compound is cytotoxic. This is often quantified as the IC₅₀ (half-maximal inhibitory concentration).
Materials:
-
A panel of relevant cell lines (e.g., a cancer cell line panel such as the NCI-60, or specific lines relevant to a hypothesized disease area).
-
Complete cell culture medium.
-
96-well, clear-bottom, black-walled plates.
-
A cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or an MTT-based assay).
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC₅₀ value.
Table 2: Hypothetical Cytotoxicity Screening Panel
| Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Breast Cancer | Phenylacetic acid derivatives have shown activity in breast cancer models[1]. |
| PC-3 | Prostate Cancer | Another cancer type where phenylacetates have been studied[1]. |
| A549 | Lung Cancer | Common cancer cell line for initial screening. |
| HEK293 | Normal Embryonic Kidney | To assess general cytotoxicity against a non-cancerous line. |
Moving Forward: Hypothesis-Driven Experimentation
Should the initial screening reveal a potent and selective cytotoxic or anti-proliferative effect, the next phase of investigation should focus on elucidating the mechanism of action. Based on the activities of related compounds, logical next steps would include:
-
Apoptosis Assays: To determine if cell death is occurring through programmed cell death. This can be assessed by measuring caspase activity, Annexin V staining, or PARP cleavage.
-
Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle. This is typically performed using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
-
Target-Based Assays: The trifluoromethylphenylacetic acid moiety is present in some kinase inhibitors[2]. If the compound shows activity, investigating its effect on common signaling pathways (e.g., MAPK/ERK, PI3K/Akt) via Western blotting for key phosphorylated proteins would be a rational next step.
Safety and Handling Precautions
As the toxicological properties of this compound are unknown, it must be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local and institutional regulations for chemical waste.
Conclusion
The biological role of this compound is currently a blank slate. The protocols and strategic framework outlined in this document provide a starting point for any researcher wishing to characterize this novel compound. By systematically assessing its solubility, cytotoxicity, and effects on fundamental cellular processes, it is possible to build a foundational dataset from which to generate and test specific mechanistic hypotheses. This methodical approach is paramount when navigating the uncharted territory of a previously unstudied chemical agent.
References
Application Note: A Strategic Workflow for the Development of In Vitro Assays for Novel Anti-Inflammatory Compounds
Introduction: Targeting the Inflammatory Cascade
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The inflammatory response is orchestrated by a complex network of signaling pathways and mediators. A pivotal mediator in this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4] Given its central role, the NF-κB signaling pathway is a primary target for the discovery of novel anti-inflammatory therapeutics.[3][5][6]
The current landscape of anti-inflammatory drugs, dominated by corticosteroids and Non-steroidal Anti-inflammatory Drugs (NSAIDs), is effective but fraught with significant side effects upon long-term use.[1][2] This underscores the urgent need for safer and more targeted therapeutic agents. High-throughput screening (HTS) of compound libraries against validated drug targets using robust in vitro assays is a cornerstone of modern drug discovery, enabling the identification of promising 'hit' molecules.[7][8][9]
This guide provides a comprehensive, field-proven framework for developing and implementing a tiered in vitro screening cascade to identify and validate novel anti-inflammatory compounds. We will detail protocols for a primary high-throughput screen targeting NF-κB activation, followed by secondary assays to confirm activity and elucidate the mechanism of action by quantifying key inflammatory outputs like cytokines and nitric oxide.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification
A successful anti-inflammatory drug discovery campaign relies on a logical, multi-step screening funnel designed to efficiently identify true positive hits while eliminating artifacts and cytotoxic compounds. Our proposed workflow progresses from a broad primary screen to more specific, mechanism-focused secondary assays.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. purformhealth.com [purformhealth.com]
- 7. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Screening for Novel Anti-Inflammatories - Google Books [books.google.com.sg]
Application Note: Preclinical Evaluation of NSAID Intermediates Using In Vivo Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Rationale for In Vivo Assessment of NSAID Intermediates
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy for pain and inflammation.[1][2] Their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-established.[3][4] However, the development of new NSAID candidates and their intermediates requires a rigorous preclinical evaluation to balance therapeutic efficacy with a minimized side-effect profile. The chronic use of traditional NSAIDs is associated with significant gastrointestinal, cardiovascular, and renal toxicities, largely stemming from the inhibition of the constitutively expressed COX-1 isoform, which serves homeostatic functions.[1][5][6]
The judicious selection of animal models is therefore a critical step in the drug discovery pipeline.[1] These models allow for the systematic evaluation of a compound's anti-inflammatory and analgesic properties while simultaneously unmasking potential liabilities. This guide provides an in-depth overview of standard, validated animal models for assessing the efficacy and safety of novel NSAID intermediates, grounding each protocol in its scientific rationale to empower researchers to make informed decisions.
Core Mechanism: The Cyclooxygenase (COX) Pathway
Understanding the COX pathway is fundamental to interpreting data from any NSAID study. Arachidonic acid, released from cell membranes by phospholipase A2, is converted by COX enzymes into prostaglandins and other prostanoids.[5] There are two primary isoforms:
-
COX-1: A "housekeeping" enzyme that is constitutively expressed in most tissues.[3][5] It synthesizes prostanoids responsible for vital physiological functions, including gastric mucosal protection, regulation of renal blood flow, and platelet aggregation.[3][4] Inhibition of COX-1 is primarily responsible for the common gastrointestinal side effects of NSAIDs.[4][6]
-
COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][5] The prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[3] Therefore, selective inhibition of COX-2 is the primary therapeutic goal for modern NSAIDs.[4]
Figure 1: The Arachidonic Acid Cascade and Sites of NSAID Action.
Efficacy Evaluation: Models of Inflammation and Pain
The primary goal of an NSAID is to reduce inflammation and alleviate pain. The following models are industry standards for quantifying these effects.[7]
Acute Inflammation: Carrageenan-Induced Paw Edema
This is the most widely used preclinical screen for acute anti-inflammatory activity, valued for its high reproducibility and sensitivity to COX inhibitors.[7][8][9][10]
Scientific Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[7][8]
-
Early Phase (0-2 hours): Mediated primarily by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2-6 hours): Characterized by the production of prostaglandins, driven by the induction of COX-2.[7] This phase is particularly sensitive to NSAIDs.[10] The resulting edema (swelling) is a quantifiable measure of the inflammatory response.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week before the experiment.[7][10]
-
Grouping: Randomly divide animals into groups (n=6 per group is standard):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose).
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac 5 mg/kg).[8]
-
Group III, IV, etc.: Test Compound at various doses.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is V₀.[8]
-
Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (typically oral gavage, p.o.) one hour before carrageenan injection.[8][9]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][12][13]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[8][11]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV = (Vₜ - V₀)
-
Table 1: Key Parameters for Carrageenan-Induced Paw Edema Model
| Parameter | Specification | Rationale / Citation |
| Species/Strain | Rat (Wistar or Sprague-Dawley) | Well-characterized inflammatory response.[7] |
| Irritant | 1% λ-Carrageenan in saline | Induces a reproducible, biphasic edema sensitive to COX inhibitors.[8][9] |
| Administration | 0.1 mL subplantar injection | Localized, measurable inflammation.[12] |
| Primary Endpoint | Paw Volume (mL) | Measured by plethysmometer; direct quantification of edema.[8] |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-injection | Captures both early and late (prostaglandin-mediated) phases.[11] |
| Positive Control | Indomethacin, Diclofenac | Validates assay sensitivity to known NSAIDs.[8] |
Chronic Inflammation: Adjuvant-Induced Arthritis (AIA)
The AIA model in rats is a well-established model of polyarthritis used for preclinical testing of anti-arthritic agents.[14] While it has immunological features that differ from human rheumatoid arthritis (RA), it is highly valued for its robust, measurable polyarticular inflammation and bone resorption, making it an excellent tool for evaluating NSAID intermediates intended for chronic inflammatory conditions.[14][15]
Scientific Rationale: A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a cell-mediated immunological response.[15][16] This leads to an initial inflammatory reaction at the injection site (primary lesion), followed by a systemic, secondary arthritic response in non-injected paws that typically appears 12-14 days post-injection.[15][17] This secondary response is T-cell mediated and involves significant inflammation, cartilage degradation, and bone resorption.[14][15]
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Selection: Use susceptible rat strains, such as Lewis or Sprague-Dawley (6-12 weeks old).[16][17]
-
Induction: On Day 0, inject 0.1 mL of CFA (containing 5-10 mg/mL of M. tuberculosis) subcutaneously into the footpad or base of the tail.[14][17]
-
Dosing Paradigms:
-
Prophylactic (Developing): Begin dosing with the test compound on Day 0 and continue throughout the study (e.g., to Day 21).[14] This assesses the ability to prevent the onset of arthritis.
-
Therapeutic (Established): Begin dosing after the onset of secondary lesions (e.g., Day 12 or 14) to assess the ability to treat existing disease.
-
-
Clinical Assessment:
-
Arthritis Score: Regularly score each paw on a scale of 0-4 based on erythema and swelling (0 = normal, 4 = severe inflammation of the entire paw and digits).[16] The maximum score per rat is 16.
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws at regular intervals.
-
Body Weight: Monitor body weight as a general indicator of health and disease severity.
-
-
Terminal Assessment (e.g., Day 21):
Table 2: Key Parameters for Adjuvant-Induced Arthritis Model
| Parameter | Specification | Rationale / Citation |
| Species/Strain | Rat (Lewis or Sprague-Dawley) | Genetically susceptible to AIA induction.[17] |
| Inducing Agent | Complete Freund's Adjuvant (CFA) | Triggers a cell-mediated immune response mimicking arthritis.[14][15] |
| Primary Endpoints | Arthritis Score, Paw Volume | Quantifies the severity of polyarticular inflammation.[16] |
| Secondary Endpoints | Body Weight, Histopathology | Provides data on systemic health and joint destruction.[14] |
| Study Duration | 14 - 28 days | Allows for the development of both primary and secondary lesions.[14] |
| Positive Control | Methotrexate, Diclofenac | Validates assay sensitivity to known anti-arthritic drugs.[14] |
Safety & Toxicity Evaluation
A successful NSAID intermediate must not only be effective but also safe. Preclinical safety assessment focuses on the most common and serious adverse effects: gastrointestinal (GI) damage and cardiovascular (CV) risk.[1]
Figure 2: General Workflow for Preclinical Evaluation of NSAID Intermediates.
Gastrointestinal Toxicity: Gastric Ulceration Model
This model directly assesses the most prevalent side effect of NSAIDs.[1]
Scientific Rationale: Prostaglandins synthesized by COX-1 are crucial for maintaining the integrity of the gastric mucosa. They stimulate mucus and bicarbonate secretion and maintain mucosal blood flow. Inhibition of COX-1 by NSAIDs compromises these defenses, leaving the stomach vulnerable to acid-induced damage, leading to erosions and ulcers.[5][6] Studies have shown that inhibition of both COX-1 and COX-2 is required to produce significant gastric injury in rats.[18]
Experimental Protocol: NSAID-Induced Gastric Damage in Rats
-
Animal Selection: Use male Wistar rats (180-220g). Fast animals for 18-24 hours prior to dosing, with free access to water.
-
Causality Note: Fasting ensures the stomach is empty, standardizing the conditions and maximizing the potential for mucosal contact and damage.
-
-
Grouping: Establish control (vehicle), positive control (e.g., Indomethacin 30-60 mg/kg), and test compound groups.[19]
-
Compound Administration: Administer a high dose of the test compound orally. The goal is to assess the potential for damage at or above the therapeutic dose range.
-
Assessment: Euthanize the animals 4-6 hours after administration.[19]
-
Stomach Examination:
-
Carefully excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove contents.
-
Examine the gastric mucosa for hemorrhagic lesions, erosions, or ulcers using a dissecting microscope.
-
-
Quantification:
-
Ulcer Index (UI): Score the severity of lesions based on their number and size. A common method is to measure the length (mm) of each lesion; the sum of the lengths for each stomach is its UI.
-
Congestion-Hemorrhage Index (CHI): A quantified value obtained via gastroscope that correlates highly with the UI.[19][20]
-
Cardiovascular Safety: Telemetry in Rodents
Cardiovascular concerns, including increased risk of thrombosis and hypertension, are significant liabilities for some NSAIDs, particularly selective COX-2 inhibitors.[21][22] Early assessment of cardiovascular risk is crucial.[23]
Scientific Rationale: The balance between COX-2-derived prostacyclin (PGI₂, a vasodilator and inhibitor of platelet aggregation) and COX-1-derived thromboxane A₂ (TXA₂, a vasoconstrictor and platelet aggregator) is critical for vascular homeostasis. Selective COX-2 inhibition can tip this balance towards a prothrombotic state.[6] Telemetry allows for the continuous monitoring of cardiovascular parameters in conscious, freely-moving animals, avoiding the confounding effects of anesthesia or restraint.[24]
Experimental Protocol: Cardiovascular Telemetry in Rats
-
Animal Preparation: Surgically implant telemetry transmitters in rats (e.g., Sprague Dawley or Han Wistar).[25] The device allows for the measurement of blood pressure, heart rate, and electrocardiogram (ECG).[26] Allow for a recovery period of at least one week.
-
Housing: House animals in their home cages, preferably with social housing, to minimize stress.[27] Place cages on receiver platforms that collect the telemetry signals.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a diurnal rhythm for each animal.
-
Compound Administration: Administer the vehicle, a positive control (if applicable), and the test compound.
-
Post-Dose Recording: Continuously record data for at least 24 hours post-administration.[24]
-
Data Analysis: Analyze the data for statistically significant changes from baseline in key parameters:
-
Mean Arterial Pressure (MAP): To detect pressor effects.
-
Heart Rate (HR): To detect tachycardia or bradycardia.
-
ECG Intervals (e.g., QT, PR): To assess effects on cardiac conduction.
-
Table 3: Key Parameters for Safety & Toxicity Models
| Model | Parameter | Specification | Rationale / Citation |
| Gastric Ulceration | Species/Strain | Rat (Wistar) | Standard model for NSAID-induced gastropathy.[28][29] |
| Primary Endpoint | Ulcer Index / Lesion Score | Direct quantification of mucosal damage.[19] | |
| Dosing | High, single oral dose | "Worst-case scenario" to unmask potential for GI toxicity. | |
| Positive Control | Indomethacin, Diclofenac | Validates model sensitivity to known ulcerogenic NSAIDs.[19][28] | |
| Cardiovascular | Methodology | Implantable Telemetry | Gold-standard for conscious, freely-moving animals.[24] |
| Species/Strain | Rat (Sprague-Dawley) | Good translational concordance to larger species.[23] | |
| Primary Endpoints | Blood Pressure, Heart Rate, ECG | Core battery assessment for cardiovascular safety.[26][27] | |
| Study Design | Crossover or Parallel Group | Allows for within-animal or between-group comparisons. |
Conclusion
The preclinical evaluation of NSAID intermediates is a multi-faceted process that hinges on the use of robust and relevant animal models. The protocols outlined in this guide—from the acute inflammation model of carrageenan-induced paw edema to the chronic adjuvant-induced arthritis model—provide a validated framework for establishing efficacy. Equally important are the safety models that assess gastrointestinal and cardiovascular liabilities. By integrating these efficacy and safety studies early in the drug development process, researchers can build a comprehensive profile of their candidate compounds, enabling data-driven decisions to advance only those molecules with a promising therapeutic window.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. lecturio.com [lecturio.com]
- 4. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. inotiv.com [inotiv.com]
- 15. chondrex.com [chondrex.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time-Course Study of Gastric Damages in Rats by Anti-Inflammatory Drugs Using a Gastroscope and Its Quantification [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 22. Assessment of nonsteroidal anti-inflammatory drug-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 24. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]
- 25. The rat telemetry assay and venous catheter access buttons for use in cardiovascular safety pharmacology assessments - Surgical methods, refinements and colony maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 27. Non invasive jacketed telemetry in socially-housed rats for a combined assessment of respiratory system, electrocardiogram and activity using the DECRO system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid: A Guide for Researchers
For Immediate Release
[City, State] – As the landscape of chemical biology and drug discovery continues to evolve, the identification and characterization of novel molecular tools are paramount to advancing our understanding of complex biological systems. This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in the potential applications of the compound 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid . While this molecule is commercially available, its biological activity and potential as a chemical probe are not yet extensively documented in publicly accessible scientific literature.
This guide provides a starting point for investigators to explore its properties and potential biological targets. The protocols outlined herein are designed as general frameworks that can be adapted for the systematic evaluation of this and other novel small molecules.
Compound Profile: this compound
Before embarking on any experimental campaign, a thorough understanding of the molecule's physicochemical properties is essential. These properties can influence its behavior in biological assays, including solubility, cell permeability, and potential for non-specific interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₃ | |
| Molecular Weight | 234.17 g/mol | |
| CAS Number | 1000566-45-9 | [1] |
| Appearance | Solid | |
| Purity | Typically >97% | |
| Storage | Sealed in a dry, room temperature environment |
Part 1: Foundational Steps in Characterizing a Novel Chemical Probe
The journey of validating a new chemical probe begins with a series of foundational experiments to ascertain its biological effects. The following workflow provides a logical progression for the initial characterization of this compound.
Figure 1: A generalized workflow for the characterization of a novel small molecule, such as this compound, from initial screening to in vivo application.
Part 2: Experimental Protocols for Initial Characterization
The following protocols are intended as a starting point. Researchers should optimize these based on their specific experimental systems and hypotheses.
Protocol 1: Determination of Compound Solubility
Rationale: Accurate determination of solubility is critical for preparing stock solutions and ensuring that the compound does not precipitate in aqueous assay buffers, which can lead to artifacts.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Spectrophotometer or nephelometer
Procedure:
-
DMSO Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% anhydrous DMSO. Vortex thoroughly until the compound is fully dissolved.
-
Aqueous Solubility in PBS: a. Serially dilute the DMSO stock solution into PBS to create a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay (typically ≤ 0.5%). b. Incubate the solutions at room temperature for 1-2 hours. c. Visually inspect for any precipitation. d. For a quantitative measure, measure the light scattering of each solution using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect insoluble particles.
-
Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the practical working solubility in the assay buffer.
Protocol 2: Cell Viability Assay to Assess Cytotoxicity
Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound is not cytotoxic. This ensures that any observed effects are not simply due to cell death.
Materials:
-
A relevant cell line (e.g., HeLa, HEK293, or a disease-relevant line)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution in DMSO
-
A cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader (fluorometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in a complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., staurosporine). c. Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the percentage of cell viability against the compound concentration (log scale). c. Calculate the CC₅₀ (concentration that causes 50% cytotoxicity) if a dose-dependent toxic effect is observed.
Part 3: The Path Forward - Target Identification and Mechanism of Action
Should initial phenotypic screens reveal interesting biological activity for this compound, the next logical step is to identify its molecular target(s).
Figure 2: Common strategies for target identification and validation, which would be the subsequent steps in characterizing this compound.
The structural features of this compound, namely the phenylacetic acid scaffold, are present in various biologically active molecules. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) share this core structure. The trifluoromethyl group can enhance metabolic stability and binding affinity[2]. These features suggest that a reasonable starting point for hypothesis-driven target screening could include enzymes such as cyclooxygenases (COXs) or other targets associated with inflammatory pathways.
The scientific community is encouraged to investigate this compound and publish their findings to contribute to the collective understanding of this and other under-characterized chemical entities.
References
Application & Protocol Guide: Experimental Design for Studies Involving Fluorinated Phenylacetic Acids
<_ _>
Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds
Fluorinated phenylacetic acids (FPAAs) are a class of organic compounds distinguished by the incorporation of one or more fluorine atoms onto the phenyl ring of a phenylacetic acid core.[1] This seemingly simple structural modification imparts profound changes to the molecule's physicochemical and biological properties, making FPAAs valuable intermediates and active pharmaceutical ingredients (APIs) in drug discovery and development.[1][2][3]
The strategic introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] For instance, the strong carbon-fluorine (C-F) bond can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[4][7] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influencing how the molecule interacts with protein targets like enzymes and receptors.[7][8] These attributes have led to the use of FPAA scaffolds in the development of anti-inflammatory drugs, analgesics, anesthetics, and even agents for viral infections.[2][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing robust and insightful experiments involving FPAAs. It moves beyond mere procedural lists to explain the causal logic behind experimental choices, ensuring that the generated data is both reliable and translatable.
Part 1: Foundational Principles of Experimental Design
A well-designed study is the bedrock of reproducible and meaningful results. For FPAAs, this requires a nuanced understanding of how fluorination impacts molecular behavior and a clear definition of the research objectives.
The Impact of Fluorination: Key Physicochemical Considerations
The position and number of fluorine atoms on the phenyl ring dictate the FPAA's properties. Before embarking on biological assays, it is crucial to characterize these fundamental parameters.
-
Lipophilicity (LogP/LogD): Fluorine is highly lipophilic, and its inclusion generally increases a molecule's LogP value.[5][8] This affects membrane permeability, protein binding, and overall distribution in biological systems.[4]
-
Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, making it more acidic.[7] This influences the molecule's ionization state at physiological pH, which is critical for receptor interaction and solubility.
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[7][11] This property is often exploited to enhance a drug candidate's metabolic stability.[5]
Table 1: Comparative Physicochemical Properties of Phenylacetic Acid and its Fluorinated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 1.41 | 4.31 |
| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 1.62 | 4.10 |
| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 1.60 | 4.15[12] |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 1.60[13] | 4.25[13] |
Note: LogP and pKa values are estimations and should be experimentally determined for novel compounds.
Defining Research Objectives & Selecting Controls
The experimental design is dictated by the research question. Are you screening for a specific biological activity, validating a target, or profiling pharmacokinetic properties?
-
For Target-Based Screening: The primary goal is to assess potency and selectivity. Key experiments include enzyme inhibition assays, receptor binding assays, and cell-based functional assays.
-
For Phenotypic Screening: The focus is on observing a desired effect in a cellular or organismal model without a preconceived target. This requires robust cell-based assays measuring relevant phenotypes (e.g., cell death, cytokine production).
-
For ADME/Tox Profiling: The objective is to evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity. This involves metabolic stability assays, cytotoxicity assays, and eventually, in vivo pharmacokinetic studies.[14]
Control Selection is Paramount:
-
Non-Fluorinated Parent Compound: Phenylacetic acid should be included to establish a baseline and quantify the specific contribution of fluorine to the observed activity.
-
Positional Isomers: (e.g., 2-FPAA, 3-FPAA, 4-FPAA). Testing all relevant isomers is critical, as the fluorine position can dramatically alter biological activity and metabolic fate.[10]
-
Vehicle Control: The solvent used to dissolve the FPAA (e.g., DMSO, ethanol) must be tested alone to ensure it has no effect on the assay system.
-
Positive and Negative Controls: A known activator/inhibitor (positive control) and an inert compound (negative control) are essential for validating assay performance.
Part 2: In Vitro Experimental Protocols
In vitro assays are the workhorse of early-stage drug discovery, providing a rapid and cost-effective means to evaluate the biological activity and potential liabilities of FPAA candidates.[14][15]
Workflow for In Vitro Characterization of FPAAs
Caption: General workflow for the in vitro evaluation of FPAA candidates.
Protocol 2.1: Target Engagement & Potency Assays
Objective: To quantify the direct interaction of an FPAA with its putative molecular target (e.g., an enzyme or receptor) and determine its potency (IC₅₀/EC₅₀).
Methodology Example: Enzyme Inhibition Assay (Generic)
-
Preparation:
-
Prepare a stock solution of the FPAA (and controls) in a suitable solvent (e.g., 10 mM in DMSO).[16]
-
Prepare a serial dilution plate of the FPAA, typically from 100 µM to 1 nM, in the assay buffer.
-
Prepare solutions of the target enzyme and its substrate in the appropriate assay buffer.
-
-
Reaction:
-
In a 96- or 384-well plate, add the enzyme solution.
-
Add the diluted FPAA from the serial dilution plate and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection:
-
Monitor the reaction progress over time using a plate reader (e.g., measuring absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the rate of reaction for each FPAA concentration.
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log of the FPAA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.2: Cell-Based Efficacy and Cytotoxicity Assays
Objective: To assess the compound's effect in a more biologically relevant cellular context and to identify potential cytotoxicity, which can be a confounding factor.[17][18]
Methodology Example: MTT Cell Viability Assay
-
Cell Culture:
-
Plate cells (e.g., HepG2 for general toxicity, or a disease-relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the FPAA in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the FPAA (and controls).
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization & Detection:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the FPAA concentration to determine the CC₅₀ (cytotoxic concentration 50%).
-
Protocol 2.3: Metabolic Stability Assessment in Liver Microsomes
Objective: To evaluate the susceptibility of an FPAA to metabolism by Phase I enzymes (primarily CYPs), providing an early indication of its likely in vivo clearance.[20]
Methodology Example: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved HLMs (e.g., from a commercial supplier) at 37°C.[21][22] Dilute them to the working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[16]
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactors for CYP enzyme activity.[23]
-
Prepare a 1 µM working solution of the FPAA in the buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the FPAA solution at 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system to the HLM/FPAA mixture.[23]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an ice-cold "stop solution" (e.g., acetonitrile or methanol) containing an internal standard.[16][23] This terminates the reaction and precipitates the proteins.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of FPAA remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Part 3: In Vivo Experimental Design
After a promising FPAA candidate has been profiled in vitro, in vivo studies are necessary to understand its behavior in a complete biological system.[25] These studies are resource-intensive and must be meticulously planned.[26]
Animal Model Selection
The choice of animal model is critical for the translatability of the results to humans.[27]
-
Relevance: The model should be physiologically and metabolically relevant to the human condition being studied.[28][29]
-
Species: Rodents (mice, rats) are commonly used for initial PK and efficacy studies due to their cost, availability, and well-characterized genetics.[25][30] Non-rodent species (e.g., dogs, non-human primates) are often required for later-stage preclinical safety testing.[29][30]
-
Ethics: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the "3Rs" principle: Replacement, Reduction, and Refinement.[28][30]
Protocol 3.1: Pharmacokinetic (PK) and Bioavailability Studies
Objective: To determine how the body processes the FPAA, including its absorption, distribution, and elimination over time after administration.[31]
Methodology Outline:
-
Dosing:
-
Administer the FPAA to two groups of animals (e.g., Sprague-Dawley rats).
-
Group 1 (Intravenous, IV): Administer a single bolus dose via a tail vein to determine clearance and volume of distribution.[25]
-
Group 2 (Oral, PO): Administer a single dose via oral gavage to assess absorption and oral bioavailability.[25]
-
-
Blood Sampling:
-
Bioanalysis:
-
Quantify the concentration of the FPAA in the plasma samples using a validated LC-MS/MS method.[24]
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software to calculate key PK parameters.[25]
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tₘₐₓ | Time at which Cₘₐₓ is reached | Indicates rate of absorption |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure |
| t½ | Half-life | Time for plasma concentration to decrease by 50% |
| CL | Clearance | Volume of plasma cleared of the drug per unit time |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes |
| F (%) | Bioavailability | Fraction of the oral dose that reaches systemic circulation |
Efficacy Studies in Disease Models
Objective: To evaluate the therapeutic effect of the FPAA in an animal model of a specific disease.
Design Considerations:
-
Model Induction: The disease state must be reliably induced (e.g., xenograft tumor model, chemically-induced inflammation).[33]
-
Dose-Response: Test multiple dose levels to establish a dose-response relationship.[33]
-
Dosing Regimen: The dosing frequency and duration should be informed by the PK data (e.g., dosing once daily for a compound with a 24-hour half-life).[33]
-
Endpoints: The primary and secondary endpoints must be clearly defined, quantitative, and relevant to the disease (e.g., tumor volume, inflammatory markers, behavioral scores).
-
Blinding & Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and the individuals assessing the endpoints should be blinded to the treatment allocation.[26]
Part 4: Essential Analytical Methodologies
Accurate quantification and characterization are non-negotiable for any study involving FPAAs.
LC-MS/MS for Quantification in Biological Matrices
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-ESMSMS or LC-MS/MS) is the gold standard for quantifying small molecules like FPAAs in complex biological samples such as plasma, serum, and tissue homogenates.[24][34] Its high sensitivity and selectivity allow for the detection of low-level analytes amidst a complex background.[24] Method development involves optimizing the extraction procedure, chromatographic separation, and mass spectrometer parameters (e.g., parent and product ion transitions) for the specific FPAA.
Diagram of a Bioanalytical Workflow
Caption: Standard workflow for quantifying FPAAs in biological samples.
NMR for Structural Confirmation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an invaluable tool.
-
Structural Verification: It confirms the identity and purity of the synthesized FPAA, ensuring the correct isomer is being tested.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. It can be used as a chiral derivatizing agent to determine the enantiomeric composition of chiral compounds.[35][36] It can also be used to track the metabolism of fluorinated drugs.[7]
Conclusion and Future Directions
The strategic use of fluorination in phenylacetic acid scaffolds offers a powerful approach to modulating pharmacological properties. A rigorous and well-planned experimental cascade, from fundamental physicochemical characterization through detailed in vitro profiling and targeted in vivo studies, is essential for successfully advancing FPAA candidates. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data. As analytical techniques become more sensitive and in vitro models (such as 3D organoids and organ-on-a-chip systems) grow more sophisticated, the ability to predict the in vivo behavior of these fascinating molecules will continue to improve, accelerating the development of novel therapeutics.[14][15][17]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. admescope.com [admescope.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. prisysbiotech.com [prisysbiotech.com]
- 29. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 30. biobostonconsulting.com [biobostonconsulting.com]
- 31. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. dctd.cancer.gov [dctd.cancer.gov]
- 34. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
- 36. 2-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Safe Handling and Storage of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS No. 1000566-45-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. By integrating established safety principles with an understanding of the compound's specific chemical properties, these guidelines aim to foster a secure and efficient laboratory environment. The causality behind each procedural step is explained to enhance the user's safety awareness and experimental reproducibility.
Introduction: Understanding the Compound
This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a trifluoromethyl group, a methoxy group, and a carboxylic acid moiety, dictates its reactivity and potential hazards. The trifluoromethyl group, a strong electron-withdrawing group, can influence the acidity of the carboxylic proton and the overall electronic properties of the benzene ring. The presence of both electron-withdrawing and electron-donating groups may impact its metabolic stability and interaction with biological systems, making it a compound of interest in medicinal chemistry and drug discovery.
A thorough understanding of its physicochemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000566-45-9 | [1] |
| Molecular Formula | C10H9F3O3 | [2] |
| Molecular Weight | 234.17 g/mol | [2] |
| Melting Point | 103-106 °C | [3] |
| Boiling Point | 309.2±42.0 °C (Predicted) | [3] |
| Density | 1.342±0.06 g/cm3 (Predicted) | [3] |
| pKa | 4.30±0.10 (Predicted) | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6][7][8]
Hazard Classification:
The workflow for assessing and mitigating these risks is crucial for laboratory safety.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. chembk.com [chembk.com]
- 3. This compound | 1000566-45-9 [m.chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
Application Note: Synthesis and Derivatization of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid for Research Applications
Introduction
In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into molecular scaffolds can profoundly influence their physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, all of which are desirable traits in the design of novel therapeutic agents.[1]
This application note provides a comprehensive guide to the synthesis of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry, and details robust protocols for its subsequent derivatization into esters and amides. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, step-by-step guidance.
Synthesis of the Core Scaffold: this compound
A reliable method for the synthesis of aryl-acetic acids from the corresponding aryl ketones is the Willgerodt-Kindler reaction.[1][2][3][4] This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding terminal carboxylic acid. Here, we propose a two-step sequence starting from the commercially available 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone. The first step involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[5]
Overall Synthetic Workflow
Figure 1: Proposed synthetic pathway for this compound via the Willgerodt-Kindler reaction.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of the Thiomorpholide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.
-
Work-up: After cooling to room temperature, the reaction mixture is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the thiomorpholide intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified thiomorpholide intermediate from the previous step in a suitable solvent such as ethanol or dioxane. Add a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 2. The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[5]
Derivatization of this compound
The carboxylic acid moiety of the core scaffold provides a versatile handle for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships in drug discovery programs.
Protocol 2: Esterification (Fischer Esterification)
The Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[6]
Figure 2: General scheme for the Fischer esterification of the title compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Protocol 3: Amidation using Coupling Reagents
Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or uronium-based reagents like HATU.[7][8]
Figure 3: General scheme for the amidation of the title compound using coupling reagents.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the dropwise addition of a solution of EDC (1.2 eq) in the same solvent.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Data Summary
The following table provides representative examples of derivatives that can be synthesized from this compound using the protocols described above.
| Derivative Type | R Group | Reagents and Conditions | Expected Yield Range |
| Methyl Ester | -CH₃ | Methanol, H₂SO₄ (cat.), Reflux | 85-95% |
| Ethyl Ester | -CH₂CH₃ | Ethanol, H₂SO₄ (cat.), Reflux | 80-90% |
| Benzylamide | -NHCH₂Ph | Benzylamine, EDC, HOBt, DIPEA, DMF | 75-85% |
| Morpholinamide | -N(CH₂CH₂)₂O | Morpholine, EDC, HOBt, DIPEA, DMF | 80-90% |
Conclusion
This application note details robust and versatile synthetic protocols for the preparation of this compound and its ester and amide derivatives. The Willgerodt-Kindler reaction provides a viable pathway to the core acid scaffold, while standard esterification and modern coupling techniques allow for efficient derivatization. These methodologies offer researchers powerful tools for the synthesis of novel compounds for evaluation in drug discovery and other chemical research endeavors.
References
- 1. Willgerodt_rearrangement [chemeurope.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The phenylacetic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3] The strategic combination of these two features in 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid presents a compelling starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drug discovery.
This guide provides a detailed overview of the potential applications of this compound in medicinal chemistry, with a focus on its inferred role as a modulator of inflammatory pathways. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural alerts strongly suggest activity as a Cyclooxygenase (COX) inhibitor. These application notes will, therefore, focus on the rationale and protocols for evaluating its potential as a COX inhibitor.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1000566-45-9 | [4] |
| Molecular Formula | C10H9F3O3 | |
| Molecular Weight | 234.17 g/mol |
Proposed Mechanism of Action: Targeting the Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central mediators of this process.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Many NSAIDs exert their effects by inhibiting these enzymes, thereby blocking the production of prostaglandins, which are key inflammatory mediators.
Given the structural similarities of this compound to known COX inhibitors, it is hypothesized that this compound may also target the COX pathway. The trifluoromethyl group can enhance binding to the active site of COX enzymes, and the methoxy group can influence selectivity and pharmacokinetic properties.[6]
Experimental Protocols for Assessing Anti-Inflammatory Activity
To evaluate the potential of this compound as an anti-inflammatory agent, a series of in vitro and cell-based assays can be employed. The following protocols provide a comprehensive workflow for screening and characterizing its activity as a COX inhibitor.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or control inhibitors.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | >100 | ~0.04 | >2500 |
| Indomethacin | ~0.1 | ~1 | ~0.1 |
Protocol 2: Cell-Based Anti-Inflammatory Assay
This protocol assesses the ability of the test compound to inhibit the production of inflammatory mediators in a cellular context.[7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Griess reagent for nitric oxide (NO) detection
-
ELISA kit for Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α)
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of NO in the supernatant using the Griess reagent.
-
Quantify the levels of PGE2 and TNF-α in the supernatant using specific ELISA kits.
-
Assess cell viability using the MTT assay to rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of NO, PGE2, and TNF-α production for each concentration of the test compound.
-
Determine the IC50 values for the inhibition of each inflammatory mediator.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, general principles for trifluoromethyl-substituted phenylacetic acids can be inferred.[8]
-
Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can enhance the acidity of the carboxylic acid moiety, potentially leading to stronger interactions with the active site of COX enzymes.[1] It can also improve metabolic stability and membrane permeability.[1]
-
Methoxy Group: The position and presence of the methoxy group can influence the compound's selectivity for COX-1 versus COX-2 and affect its overall pharmacokinetic profile.[6]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and insights provided in this guide offer a robust framework for its evaluation as a potential COX inhibitor. Further studies, including in vivo models of inflammation and detailed pharmacokinetic and toxicological profiling, would be necessary to fully elucidate its therapeutic potential. The exploration of derivatives of this compound, guided by SAR studies, could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1000566-45-9|this compound|BLD Pharm [bldpharm.com]
- 5. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide (DRF-4367): an orally active COX-2 inhibitor identified through pharmacophoric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Phenylacetic Acid Synthesis
Introduction: The Challenge of Synthesizing Phenylacetic Acid Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] Its application in the synthesis of phenylacetic acid (PAA) and its derivatives is of significant interest to the pharmaceutical industry, as these structures are core components of many active pharmaceutical ingredients (APIs).[5] However, the presence of the acidic proton and the carboxymethyl group in PAA precursors can introduce specific challenges that often lead to diminished yields and complex purification profiles.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a direct question-and-answer format, it addresses common experimental hurdles and offers field-proven solutions grounded in mechanistic principles. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target phenylacetic acid derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4][6]
References
troubleshooting experiments with 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid
Welcome to the technical support center for 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (MTPAA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for experiments involving this versatile chemical intermediate. Here, you will find in-depth answers to frequently asked questions and detailed protocols to navigate common experimental challenges.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a trifluoromethyl group and a methoxy substituent on the phenyl ring, imparts specific electronic and steric properties that can influence reactivity, solubility, and biological activity. However, these same features can also present challenges during experimental work. This guide is structured to address these potential issues head-on, providing you with the insights needed to ensure the success of your research.
Physical and Chemical Properties
A solid understanding of the physicochemical properties of MTPAA is the foundation of successful experimentation. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1000566-45-9 | [1] |
| Molecular Formula | C₁₀H₉F₃O₃ | |
| Molecular Weight | 234.17 g/mol | |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 103-106 °C | [1] |
| pKa | ~4.3 (Predicted) | Inferred from Phenylacetic Acid[2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Solution Preparation
Question 1: I am having trouble dissolving this compound. What are the recommended solvents?
Answer: The solubility of MTPAA is influenced by its aromatic backbone and the presence of both a polar carboxylic acid group and a lipophilic trifluoromethyl group.
-
High Solubility: Generally, MTPAA is readily soluble in polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), and Acetone. It also shows good solubility in polar protic solvents like Methanol and Ethanol.[3]
-
Limited Solubility: It is sparingly soluble in nonpolar solvents like Hexane and Toluene.
-
Aqueous Solubility: As a carboxylic acid, its solubility in water is limited but increases significantly in basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) due to the formation of the more soluble carboxylate salt.
Troubleshooting Poor Solubility:
-
For organic reactions: If you observe poor solubility in a nonpolar reaction solvent, consider adding a co-solvent such as THF or Dioxane to increase the polarity of the medium.
-
For aqueous solutions: To dissolve MTPAA in water, add a base (e.g., 1M NaOH or NaHCO₃) dropwise until the solid dissolves. Be mindful that this will deprotonate the carboxylic acid, which may affect its reactivity in subsequent steps.
Question 2: My solution of this compound has developed a yellow tint. Is the compound decomposing?
Answer: While MTPAA is generally stable when stored correctly, discoloration upon dissolution can indicate the presence of impurities or slow decomposition, especially if the solvent is not anhydrous or has been exposed to light for extended periods. Phenylacetic acids, in general, can be susceptible to oxidation or photodecarboxylation under certain conditions.[4][5]
Preventative Measures and Solutions:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents, especially for sensitive reactions.
-
Inert Atmosphere: When preparing stock solutions for long-term storage or for use in air-sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Purity Check: If you suspect decomposition, verify the purity of your material using techniques like ¹H NMR or LC-MS before proceeding with your experiment.
Section 2: Amide Coupling Reactions
Amide bond formation is a common application for carboxylic acids like MTPAA. However, the electronic properties of the trifluoromethyl group can impact the reactivity of the carboxyl group.
Question 3: My amide coupling reaction with this compound is giving a low yield. What are the possible causes and how can I improve it?
Answer: Low yields in amide coupling reactions with MTPAA can stem from several factors, including incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions.
Troubleshooting Workflow for Low-Yield Amide Coupling:
Caption: Troubleshooting Decision Tree for Amide Coupling.
Detailed Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: The electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid. Standard coupling reagents like EDC/HOBt might not be sufficient for complete activation.
-
Steric Hindrance or Poor Amine Nucleophilicity: If your amine is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction rate will be slow.
-
Solution:
-
Increase the reaction temperature. Microwave-assisted synthesis can sometimes overcome high activation barriers.[7]
-
Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with your amine nucleophile.
-
Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, though this may require harsher conditions.[8]
-
-
-
Suboptimal Reaction Conditions:
-
Solvent: Ensure your solvent (e.g., DMF, DCM, THF) is anhydrous. Water can hydrolyze the activated intermediate.
-
Temperature and Time: Some challenging couplings may require elevated temperatures (40-60 °C) and extended reaction times (12-24 hours). Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Experimental Protocol: High-Efficiency Amide Coupling using HATU
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.2 eq.) in anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Esterification Reactions
Question 4: I am attempting to perform a Fischer esterification with this compound and an alcohol, but the reaction is slow and incomplete. How can I improve this?
Answer: Fischer esterification is an equilibrium-driven process, and its efficiency can be limited by steric hindrance and the rate of water removal.
Troubleshooting Fischer Esterification:
-
Water Removal: This is critical to drive the equilibrium towards the product. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).
-
Excess Reagent: Use a large excess of the alcohol, which can also serve as the solvent, to push the equilibrium forward.[9]
Alternative Esterification Methods:
If Fischer esterification remains problematic, especially with sensitive or sterically hindered alcohols, consider these alternatives:
-
Steglich Esterification: This method uses DCC (or EDC) as a coupling agent and a catalytic amount of DMAP. It is performed under milder, neutral conditions.
-
Acyl Chloride Formation: Convert the carboxylic acid to its acyl chloride and then react it with the alcohol in the presence of a base like pyridine or triethylamine. This is a highly effective, non-equilibrium-based method.
Section 4: Potential Side Reactions and Stability
Question 5: What are the potential side reactions I should be aware of when working with this compound?
Answer: The structure of MTPAA makes it susceptible to certain side reactions, particularly under harsh conditions.
-
Decarboxylation: Phenylacetic acids, especially those with electron-withdrawing groups like trifluoromethyl, can undergo decarboxylation (loss of CO₂) at high temperatures or under photolytic conditions.[4][5] This is particularly relevant if you are performing reactions at high temperatures for extended periods.
-
Mitigation: Whenever possible, use the mildest reaction conditions that afford a reasonable reaction rate. If you suspect decarboxylation, analyze your crude reaction mixture by GC-MS or LC-MS to look for the corresponding toluene derivative.
-
-
Anhydride Formation: During activation for amide or ester synthesis, the activated intermediate can sometimes react with another molecule of the carboxylic acid to form a symmetric anhydride. This can be a productive intermediate but may also complicate the reaction kinetics.
-
Mitigation: Use a slight excess of the coupling agent and ensure rapid and efficient mixing when adding the nucleophile (amine or alcohol).
-
Stability Considerations:
-
Thermal Stability: Avoid unnecessarily high temperatures to minimize the risk of decarboxylation.
-
pH Stability: The compound is stable under neutral and moderately acidic or basic conditions at room temperature. However, prolonged exposure to strong acids or bases at elevated temperatures may promote side reactions.
-
Photostability: Trifluoromethyl-substituted aromatic compounds can be sensitive to UV light, potentially leading to photodecarboxylation.[4][5] It is good practice to protect reactions from direct light.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your starting material and products.
¹H NMR Spectroscopy:
The expected proton NMR signals for this compound in CDCl₃ are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.4 | Singlet | 1H | Ar-H |
| ~7.3 | Doublet | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~3.6 | Singlet | 2H | -CH₂- |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
Key expected signals in the carbon NMR spectrum include the carbonyl carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the methylene carbon (~40 ppm). The trifluoromethyl group will appear as a quartet due to C-F coupling.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1000566-45-9|this compound|BLD Pharm [bldpharm.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of In Vivo Dosage for Phenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the in vivo application of phenylacetic acid derivatives. This guide, curated by senior application scientists, provides in-depth technical guidance and troubleshooting solutions to navigate the complexities of dosage optimization in animal models. Our goal is to equip you with the expertise to design robust, effective, and reproducible preclinical studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial phases of in vivo research with phenylacetic acid derivatives.
Q1: How do I determine a starting dose for my novel phenylacetic acid derivative in an in vivo study?
A: Establishing a safe and potentially efficacious starting dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Begin by conducting a thorough search for published studies on structurally similar phenylacetic acid derivatives. Data from studies on related compounds can provide a valuable initial dose range.
-
In Vitro to In Vivo Extrapolation: Your in vitro data, such as IC50 or EC50 values, serve as a foundational data point. However, direct extrapolation to an in vivo dose is not advisable. These values help in prioritizing compounds but do not account for the complex pharmacokinetic and pharmacodynamic factors in a living organism.[1][2]
-
Dose Escalation/Range-Finding Studies: If no prior in vivo data exists, a pilot dose-range finding study is essential.[3] This typically involves administering escalating doses to different groups of animals to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.[3] This study will also help identify a dose range that elicits a therapeutic effect.[3]
Q2: What are the most common routes of administration for phenylacetic acid derivatives in animal models?
A: The choice of administration route depends on the physicochemical properties of the derivative, the desired pharmacokinetic profile, and the experimental model. Common routes include:
-
Intravenous (IV): This route ensures 100% bioavailability and provides rapid onset of action. It is often used in initial pharmacokinetic studies. Ornithine phenylacetate, an intravenous dosage form, has been developed for hepatic encephalopathy.[4]
-
Intraperitoneal (IP): A common route in rodent studies, offering rapid absorption, though it may not perfectly mimic clinical administration routes. One study successfully used an IP injection of phenylbutyric acid (a precursor to phenylacetic acid) at a dose of 500 mg/kg in mice to study its tissue distribution.[5]
-
Oral (PO): Preferred for eventual clinical use, but bioavailability can be variable due to first-pass metabolism. Formulation strategies are often necessary to enhance oral absorption. Some quinoline derivatives of phenylacetic acid have shown good oral bioavailability.[6]
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.
Q3: How does the metabolism of phenylacetic acid and its derivatives affect dosage selection?
A: Phenylacetic acid (PAA) and its derivatives undergo significant metabolism, which directly impacts their efficacy and potential toxicity. PAA conjugates with glutamine to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys.[7] This is a key mechanism for ammonia scavenging in the treatment of urea cycle disorders.[7][8]
Factors to consider:
-
Nonlinear Pharmacokinetics: Phenylacetic acid can exhibit nonlinear pharmacokinetics, meaning that a proportional increase in dose may not lead to a proportional increase in plasma concentration.[4][7] This necessitates careful dose adjustments.
-
Hepatic and Renal Function: Impaired liver or kidney function can significantly alter the clearance of PAA and its metabolites, potentially leading to elevated plasma concentrations and adverse events.[4][7] For instance, phenylacetylglutamine renal clearance is significantly decreased in severe renal impairment.[7]
-
Prodrugs: Some compounds, like phenylbutyrate, are prodrugs that are metabolized to phenylacetic acid in vivo.[9] When using such compounds, the conversion rate must be considered in dose calculations.
Q4: What are the key considerations for formulating phenylacetic acid derivatives for in vivo studies?
A: Proper formulation is crucial for ensuring accurate dosing and reproducible results.
-
Solubility: Phenylacetic acid and many of its derivatives are weak acids with limited aqueous solubility.[7] Salts, such as sodium or ornithine salts, are often used to enhance solubility for parenteral administration.[4][7] For oral administration, formulation strategies may include the use of co-solvents, surfactants, or creating amorphous solid dispersions.
-
pH and Stability: The pH of the formulation should be optimized to ensure the stability of the compound and to be physiologically compatible to minimize irritation at the injection site.
-
Vehicle Selection: The vehicle used to dissolve or suspend the compound must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing cyclodextrins or other solubilizing agents. It is critical to run a vehicle-only control group in your experiments.
Section 2: Troubleshooting Guides
This section provides a structured, question-and-answer approach to resolving specific issues that may arise during your in vivo experiments.
Problem 1: High Variability in Pharmacokinetic (PK) Data
Q: My plasma concentration data for a phenylacetic acid derivative shows high inter-animal variability. What are the potential causes and how can I troubleshoot this?
A: High PK variability can obscure the true pharmacokinetic profile of your compound. Here’s a systematic approach to troubleshooting:
-
Analytical Method Validation:
-
Is your analytical method robust and validated? Ensure your method for quantifying the compound in biological matrices (e.g., LC-MS/MS) is validated for accuracy, precision, linearity, and sensitivity.[5][9][10] Inconsistent sample processing or analytical performance can introduce significant variability.
-
Action: Re-evaluate your method validation data. If necessary, re-optimize sample extraction and analytical parameters.[10][11]
-
-
Dosing Accuracy:
-
Are you confident in the accuracy of your dose administration? Inaccurate dosing, especially with small volumes for small animals, can be a major source of variability.
-
Action: Double-check all dose calculations. Use calibrated pipettes and appropriate syringe sizes. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Animal-Specific Factors:
-
Are there underlying health differences in your animals? Subclinical illness or stress can affect drug metabolism and absorption.
-
Action: Use healthy animals from a reputable supplier. Allow for an adequate acclimatization period before starting the experiment. Monitor animal health throughout the study.
-
-
Formulation Issues:
-
Is your compound fully dissolved or uniformly suspended in the vehicle? If not, each animal may receive a different effective dose.
-
Action: If using a suspension, ensure it is vortexed thoroughly before each administration. For solutions, visually inspect for any precipitation. Consider reformulating if solubility is a persistent issue.
-
-
Metabolic Differences:
-
Could genetic differences in metabolic enzymes be a factor? This is particularly relevant in outbred animal stocks.
-
Action: If possible, use inbred strains to reduce genetic variability. Acknowledge potential metabolic differences when interpreting data from outbred stocks.
-
Workflow for Troubleshooting High PK Variability
Caption: A systematic workflow for identifying and addressing the root causes of high pharmacokinetic variability.
Problem 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
Q: My phenylacetic acid derivative is highly potent in vitro, but I'm not observing the expected therapeutic effect in my animal model. What should I investigate?
A: This is a common challenge in drug development. The discrepancy often lies in the transition from a simplified in vitro system to a complex in vivo environment.
-
Insufficient Target Engagement:
-
Is the drug reaching the target tissue at a sufficient concentration and for a sufficient duration? Poor absorption, rapid metabolism, or inability to cross biological barriers (like the blood-brain barrier) can prevent the drug from reaching its site of action.
-
Action: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study. This involves measuring drug concentrations in plasma and, if possible, in the target tissue over time, and correlating these with a biomarker of target engagement.[5][9]
-
-
Rapid Metabolism and Clearance:
-
Is the compound being metabolized and cleared too quickly to exert a therapeutic effect? As mentioned, phenylacetic acid and its derivatives are actively metabolized.[7]
-
Action: Analyze plasma samples for major metabolites. If rapid metabolism is confirmed, consider strategies to block metabolic pathways (if known and safe) or re-design the molecule to be more resistant to metabolism.
-
-
Plasma Protein Binding:
-
Is a high fraction of your compound bound to plasma proteins? Only the unbound (free) fraction of a drug is generally considered pharmacologically active.
-
Action: Determine the plasma protein binding of your compound using techniques like equilibrium dialysis. The free drug concentration, not the total concentration, should be compared to the in vitro IC50/EC50 values.
-
-
Inappropriate Animal Model:
-
Does the animal model accurately reflect the human disease state and the drug's mechanism of action? The target protein in the animal model may have different binding properties, or the disease pathology may be fundamentally different.
-
Action: Re-evaluate the suitability of your chosen animal model. Ensure the target is expressed and functional in the model.[12][13]
-
Logical Flow for Investigating Lack of In Vivo Efficacy
Caption: A decision-making diagram for troubleshooting the disconnect between in vitro potency and in vivo efficacy.
Section 3: Experimental Protocols
Protocol 1: Dose-Response Relationship Study
This protocol outlines a typical dose-response study to determine the efficacy of a phenylacetic acid derivative in an appropriate animal model.[14]
Objective: To establish the relationship between the dose of the test compound and its therapeutic effect.[15]
Materials:
-
Test compound (phenylacetic acid derivative)
-
Vehicle
-
Appropriate animal model (e.g., mice or rats)[14]
-
Dosing equipment (syringes, gavage needles, etc.)
-
Equipment for assessing the pharmacodynamic endpoint (e.g., blood glucose meter, tumor calipers)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to different treatment groups (typically 5-10 animals per group). Include a vehicle control group and at least 3-4 dose levels of the test compound. Dose levels should be selected based on MTD studies or literature data.
-
Dosing: Administer the test compound or vehicle according to the chosen route and schedule.
-
Endpoint Measurement: At predetermined time points, measure the relevant pharmacodynamic endpoint. This could be tumor volume, blood glucose levels, or a specific biomarker.[14]
-
Data Analysis: Plot the measured response against the dose. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Table 1: Example Dose-Response Study Design
| Group | Treatment | Dose (mg/kg) | N (animals) |
| 1 | Vehicle | 0 | 10 |
| 2 | Compound X | 1 | 10 |
| 3 | Compound X | 3 | 10 |
| 4 | Compound X | 10 | 10 |
| 5 | Compound X | 30 | 10 |
Section 4: References
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. Available at: --INVALID-LINK--
-
Monteleone, J., et al. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. PubMed Central. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxyphenylacetic Acid. BenchChem. Available at: --INVALID-LINK--
-
Piscitelli, J., et al. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. Journal of Liquid Chromatography, 17(13), 2895-2900. Available at: --INVALID-LINK--
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Available at: --INVALID-LINK--
-
RIFM. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2. Food and Chemical Toxicology, 164, 113038. Available at: --INVALID-LINK--
-
Monteleone, J., et al. (2021). Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events. Springer. Available at: --INVALID-LINK--
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Available at: --INVALID-LINK--
-
Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(20), 5973-5976. Available at: --INVALID-LINK--
-
Wang, X., et al. (2020). Population Pharmacokinetic Analysis to Assist Dose Selection of the L-Ornithine Salt of Phenylacetic Acid. ResearchGate. Available at: --INVALID-LINK--
-
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: --INVALID-LINK--
-
Wikipedia. (2024). Phenylacetic acid. Wikipedia. Available at: --INVALID-LINK--
-
Li, J., et al. (2015). [Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety]. PubMed. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note: Detection of 4-Hydroxyphenylacetaldehyde in Biological Samples. BenchChem. Available at: --INVALID-LINK--
-
Aragen Life Sciences. (n.d.). In-vivo Animal Models. Aragen Life Sciences. Available at: --INVALID-LINK--
-
van der Zalm, J., et al. (2021). In vivo dose–response curves for developmental toxicity of phenol... ResearchGate. Available at: --INVALID-LINK--
-
PubChem. (n.d.). Phenylacetic acid. PubChem. Available at: --INVALID-LINK--
-
Gmiro, V., et al. (2022). Effects of Phenosanic Acid in Rat Seizure Models. MDPI. Available at: --INVALID-LINK--
-
Gabrielsson, J., et al. (2020). Overview of in vivo drug response phases, features of data, parameters, and case studies. ResearchGate. Available at: --INVALID-LINK--
-
Cormack, R. S. (1997). In vivo and in vitro dose-response curves. British Journal of Anaesthesia, 78(6), 776. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies. BenchChem. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetics of production of phenylacetic acid derivatives during in vitro... ResearchGate. Available at: --INVALID-LINK--
-
Taki, K., et al. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. PubMed. Available at: --INVALID-LINK--
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. ResearchGate. Available at: --INVALID-LINK--
-
Macabeo, A. P. G., et al. (2011). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. PubMed. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents. Available at: --INVALID-LINK--
-
Oprea, T. I., et al. (2001). MTD-PLS: A PLS-based variant of the MTD method. 2. Mapping ligand-receptor interactions. Enzymatic acetic acid esters hydrolysis. ResearchGate. Available at: --INVALID-LINK--
-
Mourier, G., et al. (2016). Identification and Isolation of Constituents Contained in Venoms and Plant Extracts. IntechOpen. Available at: --INVALID-LINK--
-
Liu, D., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available at: --INVALID-LINK--
-
MiMeDB. (n.d.). Showing metabocard for Phenylacetic acid (MMDBc0000068). MiMeDB. Available at: --INVALID-LINK--
-
University of Arizona. (n.d.). Animal models for opioid addiction drug discovery - Fingerprint. University of Arizona. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and in vitro dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hepatic Encephalopathy | Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events | springermedicine.com [springermedicine.com]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 13. Effects of Phenosanic Acid in Rat Seizure Models [mdpi.com]
- 14. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Trifluoromethyl-Containing Compounds in Drug Discovery
Introduction: The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties can introduce complexities, including the potential for unforeseen off-target effects and metabolic liabilities. This technical support center is designed for researchers, scientists, and drug development professionals to provide both proactive strategies and reactive troubleshooting for managing the unique challenges posed by trifluoromethyl-containing compounds. Our goal is to equip you with the expert insights and practical methodologies needed to navigate these challenges and develop safer, more effective therapeutics.
Part 1: Proactive Strategies for Mitigating Off-Target Effects
Before encountering experimental roadblocks, a proactive approach during the design and early screening phases can significantly reduce the likelihood of off-target liabilities.
FAQ 1: How does the CF3 group influence a compound's off-target profile?
The CF3 group's strong electron-withdrawing nature and high lipophilicity are a double-edged sword. While these properties can enhance on-target potency, they can also increase the risk of off-target interactions.[3][4]
-
Increased Lipophilicity: A higher lipophilicity can lead to improved membrane permeability, which is often desirable for reaching intracellular targets. However, it can also result in non-specific binding to hydrophobic pockets in a wide range of proteins, including anti-targets.
-
Altered Target Binding: The electronic and steric properties of the CF3 group can fine-tune interactions with the intended target, but they can also create new, unanticipated interactions with other proteins.[3]
-
Metabolic Stability: The exceptional stability of the C-F bond makes the CF3 group resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP450).[4] While this generally increases the compound's half-life, it can shift the metabolic burden to other parts of the molecule, potentially creating different reactive metabolites.
A key proactive strategy is to balance the beneficial properties of the CF3 group with other molecular features that promote selectivity. This can involve optimizing the overall lipophilicity of the molecule and ensuring that the pharmacophore has a high degree of complementarity with the intended target.
FAQ 2: What computational tools can I use to predict off-target effects for my CF3-containing compound?
In silico methods are invaluable for flagging potential off-target liabilities before a compound is even synthesized.
-
Quantitative Structure-Toxicity Relationship (QSTR) Models: These models use molecular descriptors to predict the toxicity of a compound. Recent studies have developed QSTR models specifically for trifluoromethyl-containing compounds, identifying key factors like electro-topological state indices, molecular connectivity, and lipophilicity as major contributors to acute oral toxicity.[1][5]
-
Off-Target Prediction Platforms: Several computational tools can predict potential off-target interactions for small molecules. These platforms often use a combination of ligand-based and structure-based methods to screen a compound against a large database of protein targets.[6]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, helping to predict potential for bioaccumulation and target organ toxicity.
It is important to remember that in silico predictions are not a substitute for experimental validation, but they are a powerful tool for prioritizing compounds and designing follow-up studies.
Part 2: Troubleshooting Guide for Experimental Challenges
When experiments yield unexpected results, a systematic approach is crucial for identifying the root cause. This section provides troubleshooting guidance for common issues encountered with trifluoromethyl-containing compounds.
Question: My CF3-compound shows unexpected cytotoxicity in an in vitro assay. How can I determine if this is an on-target or off-target effect?
Answer: This is a critical question in drug development, as off-target toxicity is a major cause of clinical trial failure.[7] A multi-step approach is necessary to dissect the mechanism of cytotoxicity.
Step-by-Step Troubleshooting Workflow for Unexpected Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for the purification of fluorinated aromatic compounds. As a researcher, scientist, or drug development professional, you are likely aware of the unique and often advantageous properties that fluorine substitution imparts to aromatic molecules. However, these same properties can introduce significant challenges during purification.
This guide is designed to provide you with practical, in-depth solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Q1: My fluorinated aromatic compound is co-eluting with its non-fluorinated analog on a standard C18 column. How can I resolve them?
A: This is a classic challenge. The subtle difference in hydrophobicity between a fluorinated and non-fluorinated aromatic may not be sufficient for baseline separation on a C18 column, which primarily separates based on hydrophobic interactions.[1][2]
Probable Cause: Insufficient selectivity of the stationary phase. While fluorine is highly electronegative, its effect on overall molecular hydrophobicity can be complex. Sometimes the increase in polarity is minimal, leading to very similar retention times on traditional reversed-phase media.
Solutions & Scientific Rationale:
-
Switch to a Pentafluorophenyl (PFP) Stationary Phase: This is often the most effective solution. PFP columns offer multiple interaction mechanisms beyond simple hydrophobicity.[1][3][4] These include:
-
π-π Interactions: The electron-rich aromatic ring of your analyte can interact with the electron-poor fluorinated ring of the stationary phase.[2][4]
-
Dipole-Dipole Interactions: The strong dipole created by the C-F bonds on the PFP phase can interact with dipoles on your analyte, providing a different selectivity mechanism.[1][3][4]
-
Shape Selectivity: The rigid structure of the PFP group can help differentiate between structurally similar molecules, such as isomers or analogs.[2]
-
-
Optimize the Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties; for instance, methanol is more acidic while acetonitrile can engage in dipole-dipole interactions, which can alter selectivity.[5]
-
Utilize a Fluorinated Eluent: In some cases, pairing a standard C8 column with a fluorinated eluent like trifluoroethanol can enhance the separation of fluorinated analytes.[6] This is thought to work by modifying the surface of the stationary phase.[6]
-
-
Employ Orthogonal Chromatography: If the co-elution is persistent, a second, different purification step is recommended. Normal-phase chromatography separates based on polarity, which is a fundamentally different mechanism than the hydrophobicity-based separation of reversed-phase HPLC.[7] This two-step approach provides a powerful way to remove stubborn impurities.[7][8]
Q2: I am struggling to separate positional isomers of a difluorinated aromatic compound. They are eluting as a single peak.
A: Separating positional isomers is a common and difficult task because they have identical mass and very similar hydrophobicities.[1]
Probable Cause: The subtle differences in the dipole moments and shapes of the isomers are not being exploited by the chromatographic system.
Solutions & Scientific Rationale:
-
Prioritize a PFP Column: As with the previous problem, a PFP column is the tool of choice here. The distinct dipole moments of positional isomers can lead to differential retention on a PFP phase, which is highly sensitive to these interactions.[1][3] This makes PFP columns particularly powerful for separating halogenated and positional isomers.[1][3]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for isomer separation.[9] It often provides unique selectivity and higher efficiency due to the low viscosity and high diffusivity of supercritical CO2. SFC is considered a "green" technique due to reduced organic solvent consumption.[9][10]
-
Adjust Mobile Phase pH (for ionizable compounds): If your isomers have ionizable functional groups (e.g., acids or bases), adjusting the mobile phase pH can dramatically alter their retention. Even small differences in the pKa values of the isomers can be exploited to achieve separation. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for consistent results.[5]
Q3: My fluorinated analyte is showing poor peak shape (tailing) on a silica-based column. What's happening?
A: Peak tailing is often a sign of unwanted secondary interactions between your analyte and the stationary phase.
Probable Cause: Interaction with residual silanol groups. Even on well-end-capped silica columns, free silanol groups (Si-OH) exist on the surface. Highly polar or basic fluorinated compounds can interact strongly with these acidic silanols, leading to peak tailing.[11]
Solutions & Scientific Rationale:
-
Lower the Mobile Phase pH: For basic analytes, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the analyte. This reduces its interaction with the silanol groups.[5]
-
Increase Buffer Concentration: Using a buffer concentration between 10-50 mM can help to mask the residual silanol groups and improve peak shape. Be mindful that higher buffer concentrations can increase backpressure.
-
Use a Highly Inert Column: Modern columns are often manufactured with ultra-pure silica and advanced end-capping techniques to minimize silanol activity.[3] Switching to a column specifically marketed as "high inertness" or "low silanol activity" can resolve the issue.
-
Consider a Polymer-Based Column: If silanol interactions are particularly severe, switching to a polymer-based reversed-phase column (e.g., polystyrene-divinylbenzene) can eliminate the problem entirely, as these columns have no silica backbone.[12]
Method Development Workflow for Fluorinated Aromatics
To aid in your experimental design, the following workflow provides a logical progression for developing a robust purification method.
Caption: A decision workflow for developing a purification method for fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q: Why are PFP columns so frequently recommended for fluorinated compounds? A: Standard C18 columns rely almost exclusively on hydrophobic interactions for separation.[1] PFP columns, however, are multi-modal. They offer hydrophobic interactions plus π-π interactions, dipole-dipole interactions, and hydrogen bonding capabilities.[1][3][4] This versatility provides orthogonal selectivity compared to C18, meaning they separate compounds based on different chemical properties, which is invaluable for resolving closely related fluorinated molecules.[4]
Q: Can I use Normal-Phase Chromatography for these compounds? A: Absolutely. Normal-phase chromatography (e.g., using a bare silica or diol column with non-polar mobile phases like hexane/ethyl acetate) is an excellent orthogonal technique to reversed-phase.[7] If you are struggling to remove a non-polar impurity from your moderately polar fluorinated product in reversed-phase, it will likely be easily separated in normal-phase where your product will be more retained.
Q: What is Supercritical Fluid Chromatography (SFC) and when should I consider it? A: SFC uses supercritical CO2 as the main mobile phase, often mixed with a small amount of an organic modifier like methanol.[13] It is particularly powerful for chiral separations and for separating isomers.[9][14] The low viscosity of the mobile phase allows for faster separations and higher efficiency. Consider SFC when you need high-throughput purification or are struggling with difficult isomer separations in HPLC.[10]
Q: Are there any special considerations for LC-MS analysis of fluorinated compounds? A: Yes. A significant challenge is background contamination. Many components within an LC-MS system, such as tubing and filters, are made from fluoropolymers (e.g., PTFE). These can leach fluorinated compounds, causing background noise that is especially problematic for trace-level analysis.[11]
Data Summary: Stationary Phase Selection Guide
The table below summarizes the characteristics of common HPLC stationary phases for the purification of fluorinated aromatic compounds.
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For | Key Considerations |
| C18 (Octadecyl) | Hydrophobic | General purpose, initial screening | May provide insufficient selectivity for isomers and fluorinated/non-fluorinated analogs.[15][16] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Hydrogen Bonding | Halogenated compounds, positional isomers, aromatic compounds, polar analytes.[1][3][4] | Provides unique, orthogonal selectivity compared to C18.[4] The primary choice for difficult separations. |
| Phenyl-Hexyl | Hydrophobic, π-π | Aromatic compounds, structural isomers | Offers alternative selectivity to C18, but generally less pronounced than PFP for fluorinated species. |
| Bare Silica (Normal Phase) | Adsorption, Polar Interactions | Orthogonal purification, separation of compounds with different polarities.[7] | Requires non-polar, flammable mobile phases. Excellent for removing impurities with different polarity. |
Visualizing Interaction Mechanisms
The following diagram illustrates the different ways an analyte can interact with a standard C18 stationary phase versus a more versatile PFP phase.
References
- 1. silicycle.com [silicycle.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 4. sorbtech.com [sorbtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. santaisci.com [santaisci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. news-medical.net [news-medical.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Substituted Phenylacetic Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. These compounds are vital building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate common pitfalls and optimize synthetic outcomes. We will move beyond simple procedural lists to explain the causality behind common issues, providing you with the robust, field-proven insights needed for success.
General Troubleshooting: First Principles for a Successful Synthesis
Before delving into route-specific issues, it's crucial to address foundational aspects of any synthesis. Many reaction failures originate from overlooking these basics.
Q1: My reaction yield is consistently low or zero, regardless of the synthetic route. Where should I start my investigation?
A1: This common issue often points to problems with reagents or reaction setup rather than the specific chemistry.
-
Purity of Starting Materials: Impurities in your starting material (e.g., benzyl cyanide, acetophenone, benzyl halide) can poison catalysts or introduce side reactions.[3] Always verify the purity of your starting materials by an appropriate method (NMR, GC-MS, or melting point) before use. Commercial grades may require purification, such as distillation of benzyl cyanide, to achieve high yields.[3]
-
Solvent Quality: Ensure you are using dry, appropriately graded solvents. Water can be particularly problematic in Grignard reactions and some palladium-catalyzed carbonylations.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as those involving Grignard reagents or Pd(0) catalysts, ensure your inert atmosphere technique (e.g., nitrogen or argon blanket) is flawless. Degas solvents and reagents as necessary. The presence of air can drastically lower the yield and catalyst stability in carbonylation reactions.[4]
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material. Some reactions, like nitrile hydrolysis, may require extended reaction times to complete.[3][5]
Troubleshooting Guide by Synthetic Route
Here we address specific pitfalls associated with the most common methods for synthesizing substituted phenylacetic acids.
Route 1: Hydrolysis of Benzyl Cyanides
This is a classic and widely used method, but it can be deceptively tricky.[1]
Q2: My acid-catalyzed hydrolysis of benzyl cyanide is extremely vigorous and difficult to control, leading to loss of material. How can I manage this?
A2: The acid-catalyzed hydrolysis of benzyl cyanide can be highly exothermic, especially with concentrated acids.[6] Standard protocols often specify dilute sulfuric acid to manage the reaction's vigor.[7] Using a more dilute acid mixture (e.g., H₂SO₄:H₂O) and ensuring efficient mechanical stirring can prevent the reaction from becoming uncontrollable and blowing benzyl cyanide out of the apparatus.[7] For smaller-scale preparations, a mixture of sulfuric acid, water, and glacial acetic acid can provide a smoother reaction profile.[7]
Q3: I'm seeing a significant amount of phenylacetamide byproduct in my final product after hydrolysis. How do I ensure complete conversion to the carboxylic acid?
A3: The formation of phenylacetamide is an intermediate step in the hydrolysis of benzyl cyanide.[6] Incomplete hydrolysis is the primary cause of this contamination.
-
Extend Reaction Time/Increase Temperature: The most straightforward solution is to prolong the heating time or cautiously increase the reaction temperature. For acid hydrolysis, temperatures around 40-50°C are often used to hydrolyze the intermediate amide without promoting side reactions.[3]
-
Optimize Acid/Base Concentration: Ensure the concentration of your acid or base is sufficient. For acidic hydrolysis, at least 30% hydrochloric acid or 70% sulfuric acid is often recommended.[3]
-
Purification Strategy: If you still have residual amide, it can be removed during workup. After the reaction, dissolve the crude product in a dilute sodium carbonate or bicarbonate solution. The phenylacetic acid will form the soluble sodium salt, while the less acidic phenylacetamide will remain undissolved and can be removed by filtration.[6] Subsequent acidification of the filtrate will precipitate the pure phenylacetic acid.
| Condition | Primary Product | Key Troubleshooting Point |
| Mild Acid/Base, Short Time | Phenylacetamide | Extend reflux time or increase reagent concentration. |
| Strong Acid/Base, Long Time | Phenylacetic Acid | Ensure reaction goes to completion via TLC monitoring. |
Route 2: The Willgerodt-Kindler Reaction
This unique rearrangement converts aryl alkyl ketones into the corresponding thioamides, which are then hydrolyzed. It is powerful but prone to side reactions and requires careful optimization.[1][8]
Q4: My Willgerodt-Kindler reaction on a substituted acetophenone is giving a low yield of the desired thioamide and a lot of tar. What's going wrong?
A4: This is a frequent complaint. The high temperatures (130-140°C) and reactive nature of sulfur and amines can lead to complex side products and polymerization.[1][9]
-
Substituent Effects: The reaction is sensitive to the electronic nature of the substituents on the aromatic ring. Strongly electron-withdrawing groups like p-nitro or p-cyano can completely inhibit the reaction, leading to tar formation instead of the desired product.[10]
-
Reagent Stoichiometry: The ratio of ketone:sulfur:amine is critical. A typical starting point is 1:2.5:3, but this often requires optimization for specific substrates.[1]
-
Amine Choice: Morpholine is the most common amine used.[8] High-boiling secondary amines are necessary to reach the required reaction temperatures at atmospheric pressure.[11]
-
Microwave Synthesis: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[12]
Q5: The final hydrolysis of the thiomorpholide intermediate is slow and incomplete. How can I improve this step?
A5: Hydrolysis of the stable thioamide intermediate can be a bottleneck. Standard hydrolysis with aqueous NaOH can require prolonged reflux (4-6 hours or more).[1]
-
Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can dramatically accelerate the hydrolysis step.[13] Using PTC can reduce the required hydrolysis time by as much as 80% (e.g., from 24 hours to 5 hours) and provide the final phenylacetic acid in high purity.[14]
Route 3: Palladium-Catalyzed Carbonylation of Benzyl Halides
This modern method offers high efficiency but is sensitive to catalyst deactivation and reaction conditions.[1][15]
Q6: My palladium-catalyzed carbonylation of benzyl chloride is sluggish, and the catalyst appears to be deactivating (forming palladium black). What is the cause?
A6: Catalyst deactivation is the primary pitfall in these reactions. The active Pd(0) species is prone to oxidation or aggregation into inactive palladium black.
-
Ligand Choice and Ratio: The choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is commonly used.[1] The ratio of palladium to ligand is also important; typically a P/Pd ratio of 2-3 gives the best results, as it helps stabilize the catalytic species.[16]
-
Base and Solvent System: The reaction is often run in a two-phase system (e.g., toluene and aqueous NaOH).[1] The concentration of the base can significantly impact the rate.[4] Ensure efficient stirring to maximize interfacial contact.
-
Presence of Oxygen: Air must be rigorously excluded from the reaction. The presence of oxygen can lead to catalyst oxidation and has a major negative influence on the reaction rate and catalyst stability.[4] Ensure the reactor is properly purged with an inert gas before pressurizing with carbon monoxide.
-
Substrate Purity: Ensure your benzyl halide is free of impurities that could poison the catalyst.
Experimental Protocols & Workflows
Protocol 1: Optimized Acid-Catalyzed Hydrolysis of Benzyl Cyanide
This protocol is adapted from established procedures to improve safety and yield.[7]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to 100 mL of water, allowing the mixture to cool. To this, add 100 mL of glacial acetic acid.
-
Reaction: Add 100 g (0.85 mol) of purified benzyl cyanide to the acid mixture.
-
Heating: Heat the mixture under reflux with vigorous stirring. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the benzyl cyanide spot is no longer visible (typically 3-5 hours).
-
Work-up: Cool the reaction mixture slightly and carefully pour it over 1 L of crushed ice with stirring. The crude phenylacetic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration. To remove the phenylacetamide impurity, transfer the solid to a beaker and add 5% aqueous sodium bicarbonate until the solid dissolves and the solution is basic (pH ~8). Filter off any remaining solid (amide).
-
Isolation: Slowly acidify the clear filtrate with concentrated HCl with stirring in an ice bath. The pure phenylacetic acid will precipitate.
-
Final Steps: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum. Expected yield: 80-85%.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing a failed or low-yielding reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Sciencemadness Discussion Board - Willgerodt rxn: Styrene monomer -> phenylacetamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process | Scilit [scilit.com]
- 16. Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives [research.unipd.it]
Technical Support Hub: Mass Spectrometry of Halogenated Organic Acids
Welcome to the technical support center dedicated to navigating the complexities of analyzing halogenated organic acids (HOAs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common experimental challenges. The unique chemical properties of HOAs, including their acidity, polarity, and potential for forming strong bonds, present distinct hurdles in LC-MS and GC-MS analysis. This hub provides expert-driven insights to help you overcome these challenges, ensuring robust and reliable results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the mass spectrometry analysis of HOAs. Each issue is broken down into its probable causes and a series of recommended solutions, grounded in established scientific principles.
Issue 1: Poor Sensitivity & Low Signal Intensity
One of the most common frustrations in HOA analysis is failing to achieve the required low detection limits, such as those in the parts-per-trillion range mandated by regulatory bodies like the EPA for certain compounds.[1][2][3]
Potential Causes:
-
Ion Suppression: This is a major culprit in electrospray ionization (ESI), where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[4][5][6][7] Halogenated organic acids are analyzed in negative ion mode, and contaminants in the mobile phase or sample can severely suppress the formation of [M-H]⁻ ions.[5]
-
Suboptimal pH of Mobile Phase: The pH of the mobile phase dictates the ionization state of the acidic analytes. If the pH is not sufficiently high to deprotonate the acids, their response in negative-mode ESI will be poor.
-
Inefficient Desolvation: In the ESI source, incomplete desolvation of the droplets containing the analyte can lead to reduced ion release into the gas phase, thus lowering the signal.
-
Analyte Adsorption: HOAs can adsorb to active sites within the LC system, including stainless steel tubing, frits, and even the stationary phase, leading to loss of analyte before it reaches the detector.
-
Leaks in the MS System: A leak in the vacuum system of the mass spectrometer can decrease sensitivity across the board.[8]
Recommended Solutions:
-
Mitigate Ion Suppression:
-
Improve Chromatographic Separation: Optimize your LC method to separate HOAs from interfering matrix components. Consider using specialized columns, such as those with mixed-mode (reversed-phase and anion-exchange) retention mechanisms, which can be more effective at separating these compounds in complex matrices like drinking water.[9]
-
Enhance Sample Preparation: Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds before injection.[10][11][12][13] For methods like EPA 537.1, styrene-divinylbenzene (S-DVB) based SPE cartridges are specified.[12][14][15]
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[7]
-
-
Optimize Mobile Phase:
-
While seemingly counterintuitive for negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can help ensure the acids are deprotonated without significantly impacting the ESI process. However, a more common and effective approach is to use a buffered mobile phase at a pH that ensures deprotonation.
-
-
Adjust Ion Source Parameters:
-
Systematically optimize desolvation parameters, such as the drying gas temperature and flow rate, to ensure efficient ion generation. Refer to your instrument manufacturer's guidelines for initial settings.
-
-
Inert Flow Path:
-
Use PEEK or other inert tubing and fittings to minimize analyte interaction with metal surfaces. Consider using columns with inert-coated hardware.
-
-
System Check:
-
Regularly perform leak checks on your MS system using a tool like an electronic leak detector, especially after maintenance.[8]
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Ideal chromatographic peaks should be symmetrical (Gaussian).[16] Poor peak shape compromises resolution and integration accuracy.[17][18]
Potential Causes:
-
Secondary Interactions: The acidic nature of HOAs makes them prone to secondary interactions with active sites on the column, particularly exposed silanol groups on silica-based stationary phases, leading to peak tailing.[16][19]
-
Metal Chelation: Carboxylic acid groups can chelate with trace metals present in the LC system's stainless steel components (frits, tubing), causing peak tailing or fronting.[17]
-
Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in "shark-fin" or fronting peaks.[19]
-
Column Void or Contamination: A void at the head of the column or contamination from the sample matrix can cause peak splitting or broadening.[17][20]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks.[20]
Recommended Solutions:
-
Address Secondary Interactions:
-
Mobile Phase Modifiers: Add a small concentration of a competing acid, like formic acid, to the mobile phase. This can help to occupy the active sites on the stationary phase, improving peak shape.
-
Column Choice: Use a high-quality, end-capped C18 column or consider alternative chemistries less prone to these interactions.
-
-
Minimize Metal Interactions:
-
Inert LC System: As mentioned for sensitivity, using an LC system with an inert flow path is highly beneficial.
-
Mobile Phase Additives: Adding a weak chelating agent to the mobile phase can sometimes help, but care must be taken to ensure it is MS-compatible.
-
-
Optimize Injection:
-
Column Maintenance:
-
Use a Guard Column: A guard column will protect your analytical column from contaminants and can be replaced frequently.[18][20]
-
Column Flushing: If you suspect contamination, flush the column according to the manufacturer's instructions.[17] If peak shape does not improve, the column may need to be replaced.
-
Issue 3: Inconsistent Results & Poor Reproducibility
Lack of reproducibility can invalidate an entire study. It often points to systemic issues in the analytical workflow.
Potential Causes:
-
Background Contamination: Halogenated compounds, especially per- and polyfluoroalkyl substances (PFAS), are ubiquitous in laboratory environments and can leach from various materials, including tubing, vials, and solvents, leading to high background and inconsistent blank measurements.[3]
-
Formation of Metal Adducts: In ESI, analytes can form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are often present as contaminants.[21][22] For HOAs in negative mode, this can lead to a split in the signal between the desired [M-H]⁻ ion and other adducts, reducing the primary signal's intensity and consistency.
-
Sample Preparation Variability: Inconsistent execution of sample preparation steps, like SPE, can lead to variable analyte recovery.[3]
-
Instrument Drift: The sensitivity and mass accuracy of a mass spectrometer can drift over time, requiring regular tuning and calibration.[23]
Recommended Solutions:
-
Control Background Contamination:
-
PFAS-Free Workflow: For PFAS analysis, it is critical to use a workflow designed to minimize background contamination. This includes using PFC-free LC components and avoiding any PTFE materials in the sample flow path.[15]
-
High-Purity Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
System Blanks: Regularly run system and method blanks to monitor for background contamination.[12]
-
-
Minimize Adduct Formation:
-
Use High-Purity Solvents and Additives: Ensure that mobile phase additives like ammonium formate or acetate are of high purity to minimize sodium and potassium contamination.
-
Avoid Glassware: Use polypropylene vials and containers instead of glass, as glass can be a source of sodium ions.[22]
-
Mobile Phase Chemistry: The addition of volatile fluorinated organic acids to the mobile phase can help suppress the formation of metal adducts in positive ion mode, a principle that can be adapted for troubleshooting.[21]
-
-
Standardize Protocols:
-
Automate Sample Preparation: Where possible, use automated SPE systems to improve the consistency of extraction and elution steps.[13]
-
Use Internal Standards: Incorporate isotopically labeled internal standards for each analyte to correct for variations in sample preparation and instrument response.[5]
-
-
Regular Instrument Maintenance:
-
Scheduled Calibration: Adhere to a strict schedule for mass calibration and system tuning as recommended by the instrument manufacturer.[23]
-
Monitor QC Samples: Analyze quality control (QC) samples at regular intervals throughout an analytical batch to monitor for any drift in instrument performance.
-
Frequently Asked Questions (FAQs)
Q1: Why is ESI in negative ion mode the standard for HOA analysis? A1: Halogenated organic acids contain a carboxylic acid group that readily loses a proton (deprotonates) in solution to form a negative ion ([M-H]⁻). Electrospray ionization (ESI) in negative ion mode is highly efficient at transferring these pre-formed ions from the liquid phase to the gas phase for mass analysis, making it the most sensitive and direct method for these compounds.[2]
Q2: My HOA peaks show a characteristic isotopic pattern. What does this mean? A2: If your organic acid contains chlorine (Cl) or bromine (Br), you will observe a distinct isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in an M+2 peak that is about one-third the height of the molecular ion peak. Bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to an M+2 peak that is nearly the same height as the molecular ion peak. These patterns are highly characteristic and can be used to confirm the presence of these halogens in your molecule.[24]
Q3: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS) for HOA analysis? A3: GC-MS is a powerful technique, but it requires analytes to be volatile and thermally stable.[25] Since most HOAs are not sufficiently volatile, they must undergo a chemical process called derivatization before GC-MS analysis.[26][27] This typically involves converting the carboxylic acid group into a more volatile ester, for example, through methylation.[26][28][29] GC-MS can be advantageous for separating complex isomers and is a well-established technique with many standardized methods. However, the additional derivatization step adds time and potential for error to the workflow.[11]
Q4: What is the purpose of a delay column in PFAS analysis? A4: A delay column is a short column installed between the LC pump/mixer and the autosampler. Its purpose is to chromatographically separate any background PFAS contamination originating from the mobile phase or LC system components from the PFAS analytes injected with the sample. This ensures that any background contamination does not co-elute with and interfere with the quantification of the target analytes in the actual sample.[2]
Q5: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier in negative ion mode ESI? A5: It is strongly discouraged. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is known to cause significant signal suppression in ESI, particularly in negative ion mode.[5] It can be difficult to flush out of an LC-MS system and can suppress the signal for extended periods. It is better to use more MS-friendly modifiers like formic acid or acetic acid.
Key Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Sensitivity
This protocol provides a systematic approach to diagnosing and resolving issues of low signal intensity for your halogenated organic acid analytes.
Caption: A decision tree for troubleshooting low sensitivity in MS.
Protocol 2: Derivatization of HOAs for GC-MS Analysis (Esterification)
This protocol outlines a common method for preparing HOAs for GC-MS analysis by converting them to their methyl esters. Safety Note: Some derivatizing agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
Objective: To increase the volatility of HOAs for analysis by GC-MS.
Materials:
-
HOA sample extract in a suitable solvent (e.g., Methyl tert-butyl ether - MTBE).
-
Derivatizing agent: 10% (v/v) sulfuric acid in methanol.
-
Saturated sodium bicarbonate solution.
-
Anhydrous sodium sulfate.
-
GC vials.
Procedure:
-
Sample Preparation: Aliquot 1 mL of the sample extract into a clean glass reaction vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Derivatization Reaction:
-
Add 1 mL of the 10% sulfuric acid in methanol solution to the dried sample residue.
-
Cap the vial tightly and heat at 50°C for 2 hours in a heating block or water bath.
-
-
Neutralization:
-
Allow the vial to cool to room temperature.
-
Carefully add 2 mL of saturated sodium bicarbonate solution to neutralize the excess acid. (Note: This will cause effervescence).
-
Mix gently by vortexing.
-
-
Extraction:
-
Add 1 mL of MTBE to the vial to extract the derivatized methyl esters.
-
Vortex for 1 minute and then allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
-
Analysis: Inject the derivatized sample onto the GC-MS system.
Data Summary Tables
Table 1: Common Halogenated Organic Acids and their Monoisotopic Masses
| Compound Name | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) | [M-H]⁻ m/z |
| Monochloroacetic Acid | MCAA | C₂H₃ClO₂ | 93.9822 | 92.9743 |
| Dichloroacetic Acid | DCAA | C₂H₂Cl₂O₂ | 127.9432 | 126.9354 |
| Trichloroacetic Acid | TCAA | C₂HCl₃O₂ | 161.9043 | 160.8965 |
| Monobromoacetic Acid | MBAA | C₂H₃BrO₂ | 137.9316 | 136.9238 |
| Dibromoacetic Acid | DBAA | C₂H₂Br₂O₂ | 215.8421 | 214.8343 |
| Perfluorooctanoic Acid | PFOA | C₈HF₁₅O₂ | 413.9676 | 412.9598 |
| Perfluorooctanesulfonic Acid | PFOS | C₈HF₁₇O₃S | 499.9382 | 498.9304 |
References
- 1. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 2. youtube.com [youtube.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nontargetedanalysis.org [nontargetedanalysis.org]
- 11. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meet Requirements of Method 537.1 PFAS Analysis with Contaminant-Free Workflow [discover.restek.com]
- 13. phenomenex.com [phenomenex.com]
- 14. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
- 17. labveda.com [labveda.com]
- 18. mastelf.com [mastelf.com]
- 19. bvchroma.com [bvchroma.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. diverdi.colostate.edu [diverdi.colostate.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. gcms.cz [gcms.cz]
- 29. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors: A Comparative Analysis
Introduction: The Architectural Foundation of Pain Relief
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are a cornerstone of modern medicine, providing critical relief from pain and inflammation for millions.[1] Their therapeutic effects are primarily achieved by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][3][4] The journey from basic chemical starting materials to a final, purified Active Pharmaceutical Ingredient (API) is a multi-step process where the efficiency, purity, and scalability are paramount. Central to this journey are the precursor molecules—the key intermediates that serve as the structural backbone for the final drug.
The selection of a precursor and its corresponding synthetic route can dramatically impact the overall yield, cost, and impurity profile of the final NSAID. This guide provides an in-depth comparison of several key NSAID precursors, with a special focus on 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid , a fluorinated building block representative of modern medicinal chemistry strategies. We will compare it against the established precursors for blockbuster drugs such as Celecoxib, Etoricoxib, and Diclofenac, providing researchers and drug development professionals with a clear, data-driven analysis to inform their synthetic strategies.
Featured Precursor: this compound
Phenylacetic acid and its derivatives are a common structural motif in medicinal chemistry, forming the core of many NSAIDs, most notably Diclofenac.[2] The subject of our focus, this compound, is a specialized precursor designed for the synthesis of novel anti-inflammatory agents.
Chemical Structure and Properties:
-
Formula: C₁₀H₉F₃O₃
-
Molecular Weight: 234.17 g/mol
-
Key Features: This molecule combines the classic phenylacetic acid scaffold with two strategic substitutions: a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group.
The inclusion of a trifluoromethyl group is a deliberate and powerful choice in modern drug design. The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5][6][7] Its strong electron-withdrawing nature can alter the acidity of the carboxylic acid group and influence the molecule's overall pharmacokinetic profile.[6][8] While not a direct precursor to a currently marketed blockbuster drug, its structure represents a platform for developing next-generation NSAIDs with potentially improved properties.[9][10]
Comparative Profiles of Alternative NSAID Precursors
To contextualize the utility of our featured precursor, we will compare it against the foundational intermediates of several market-leading NSAIDs.
Precursors for Celecoxib (A COX-2 Selective Inhibitor)
Celecoxib's synthesis is a classic example of constructing a heterocyclic core. The key reaction involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[3][11]
-
Key Precursors:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This diketone provides the trifluoromethyl group and the p-tolyl moiety.
-
4-Sulfamoylphenylhydrazine Hydrochloride: This hydrazine derivative provides the pyrazole ring's nitrogen atoms and the crucial sulfonamide group responsible for COX-2 selectivity.[3]
-
-
Synthetic Logic: The reaction is a cyclocondensation that directly forms the pyrazole ring system of Celecoxib. The choice of these two specific precursors is a highly convergent approach, meaning the core structure of the final drug is assembled in a single, efficient step from two relatively complex fragments.[12]
Precursor for Etoricoxib (A Highly Selective COX-2 Inhibitor)
The synthesis of Etoricoxib, a bipyridine derivative, involves a more linear sequence, culminating in the formation of the final sulfone.
-
Key Precursor:
-
5-Chloro-3-(4-methylthiophenyl)-6′-methyl-[2,3′]bipyridine: This advanced intermediate contains the complete carbon skeleton of Etoricoxib.
-
-
Synthetic Logic: The final step in the synthesis of Etoricoxib is the selective oxidation of the methylthio (-SCH₃) group on this precursor to the methylsulfonyl (-SO₂CH₃) group.[13] This late-stage oxidation strategy is common in pharmaceutical synthesis, as it avoids carrying a highly polar sulfone group through multiple preceding steps, which could complicate purification and solubility.
Precursor for Diclofenac (A Phenylacetic Acid NSAID)
Diclofenac is structurally related to our featured precursor. Its industrial synthesis highlights the challenges of forming the diarylamine linkage.
-
Key Precursor:
-
2,6-Dichloro-N-diphenylaniline: This is a key intermediate in the traditional synthesis route.
-
-
Synthetic Logic: The traditional process involves a Smiles rearrangement to form this intermediate, followed by hydrolysis and subsequent reaction with chloroacetyl chloride.[14] This multi-step approach has known inefficiencies. Modern continuous flow methods have been developed to improve the atom economy and reduce waste by avoiding the isolation of this specific intermediate and instead using a cascade reaction sequence.[14] This highlights the evolution of synthetic strategies to improve efficiency and sustainability.
Head-to-Head Comparison: A Quantitative Analysis
The choice of a synthetic route is a multi-faceted decision. The following table provides a semi-quantitative comparison of the synthetic pathways associated with these precursors. Absolute yields and costs are highly dependent on scale and specific process optimization, so this table serves as a comparative guide.
| Parameter | This compound | Celecoxib Precursors | Etoricoxib Precursor | Diclofenac Precursor (Traditional) |
| NSAID Class | Phenylacetic Acid Derivative | Diaryl Pyrazole (Coxib) | Bipyridine (Coxib) | Phenylacetic Acid Derivative |
| Typical No. of Steps (Final Drug) | Variable (Research Stage) | 1 (Final Condensation) | 1 (Final Oxidation) | ~2-3 (from intermediate) |
| Key Transformation | Versatile building block | Cyclocondensation | Oxidation | N-Arylation / Smiles Rearrangement |
| Convergence | N/A | High | Low (Linear) | Medium |
| Potential for High Yield | High | Very High | High | Moderate |
| Key Safety/Handling Concerns | Standard organic acid handling | Hydrazine derivatives can be toxic | Oxidation reagents require control | Use of toxic chloroacetyl chloride[14] |
| Strategic Advantage | -CF₃ group for improved PK/PD[6][7] | Direct assembly of core structure | Late-stage functionalization | Established, well-understood chemistry |
Experimental Protocols for Precursor Evaluation
To ensure the quality and viability of any precursor, robust and reproducible analytical methods are essential. Below are representative protocols for the synthesis and analysis stages.
Protocol 1: Synthesis of Celecoxib via Cyclocondensation
This protocol describes the final, crucial step in synthesizing Celecoxib from its direct precursors.[12]
Objective: To synthesize Celecoxib by reacting 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine hydrochloride.
Materials:
-
4,4,4-Trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (1.0 eq)
-
4-Sulphonamidophenylhydrazine hydrochloride (1.0 eq)
-
Ethyl Acetate (solvent)
-
Water (co-solvent)
Procedure:
-
To a reaction vessel, add 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (50 ml), and water (50 ml).[12]
-
Heat the mixture to 75-80°C with stirring. The choice of a biphasic solvent system facilitates the reaction and subsequent workup.
-
Maintain the reaction at this temperature for 5 hours, monitoring for completion via Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture to 0-5°C and stir for 1 hour to induce crystallization of the product.
-
Filter the separated solid product.
-
Wash the solid with cold water (150 ml) to remove any residual salts or water-soluble impurities.[12]
-
Dry the product under vacuum to yield crude Celecoxib.
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene to achieve high purity.[12]
Protocol 2: Purity Determination of a Phenylacetic Acid Precursor by HPLC
This protocol outlines a general method for determining the purity of a precursor like this compound.
Objective: To quantify the purity of the precursor and identify any related impurities using High-Performance Liquid Chromatography (HPLC).
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV or Photodiode Array (PDA) detector.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A gradient of methanol and water (or acetonitrile/water) is often effective. For diclofenac precursors, an isocratic system of methanol/water (55/45) has been used.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detector Wavelength: 254 nm, or λₘₐₓ of the precursor if known.[16][17]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the precursor in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the precursor sample to be tested to the same concentration as the primary standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is equilibrated and that parameters like retention time, peak area, and tailing factor are reproducible.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Compare the chromatogram of the sample to the standard. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A PDA detector can be used to confirm peak purity by analyzing the UV spectra across the peak, ensuring it is homogenous and not co-eluting with an impurity.[15]
Visualizing the Workflows
Visual representations are crucial for understanding complex synthetic and analytical processes.
Caption: Workflow for the synthesis of Celecoxib from its key precursors.
Caption: A typical workflow for determining precursor purity via HPLC.
Discussion and Future Outlook
The choice of an NSAID precursor is a strategic decision that balances chemical feasibility with desired pharmacological outcomes.
-
Established Precursors (Celecoxib, Etoricoxib, Diclofenac): These routes are well-optimized for large-scale manufacturing. Their primary advantage is predictability and a deep existing knowledge base. However, some traditional routes, like that for Diclofenac, suffer from poor atom economy and rely on hazardous reagents, driving the innovation of greener synthetic processes.[14]
-
Advanced Precursors (e.g., this compound): The value of this precursor lies in the strategic incorporation of a trifluoromethyl group. The -CF₃ moiety is a "bioisostere" of a methyl group but with vastly different electronic properties. It can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability—all desirable traits for a modern drug candidate.[5][6][8] Researchers would choose a precursor like this not for manufacturing an existing drug, but for synthesizing novel chemical entities in a drug discovery program, aiming for a superior therapeutic profile.
The future of NSAID synthesis will undoubtedly focus on principles of green chemistry—developing more convergent, high-yield, and atom-economical routes that minimize waste and avoid hazardous materials. The rise of continuous flow chemistry, as demonstrated in modern Diclofenac synthesis, represents a significant step in this direction, offering improved safety, efficiency, and scalability.[14] Precursors like this compound will remain vital tools for medicinal chemists aiming to fine-tune molecular properties and develop the next generation of safer, more effective anti-inflammatory agents.
References
- 1. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]
- 2. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 14. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
- 15. asianjpr.com [asianjpr.com]
- 16. brieflands.com [brieflands.com]
- 17. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Comparative Guide to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid and Its Halogenated Analogs in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of halogen atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid and its other halogenated analogs, offering insights into their potential efficacy, particularly within the context of anti-inflammatory drug discovery. While direct comparative studies on this specific scaffold are not abundant in publicly available literature, this guide synthesizes established principles of medicinal chemistry and provides a framework for empirical evaluation.
Introduction: The Strategic Role of Halogenation in Phenylacetic Acid Scaffolds
Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] A common strategy to optimize the potency and drug-like properties of such scaffolds is the introduction of halogen substituents on the phenyl ring. The choice and position of the halogen can significantly impact factors such as lipophilicity, electronic character, and metabolic stability, all of which are critical determinants of a drug candidate's success.
This guide focuses on the 2-(4-Methoxy-3-(substituted)phenyl)acetic acid scaffold. The methoxy group at the 4-position and the acetic acid side chain are kept constant, while we explore the impact of varying the halogen at the 3-position. Specifically, we will compare the trifluoromethyl (-CF3) group with other common halogens like chlorine (-Cl), bromine (-Br), and fluorine (-F).
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group has gained the moniker of a "bioisostere" for a methyl group, but its properties are far more nuanced and often advantageous.[3][4][5] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a popular choice for enhancing a drug candidate's profile.[3][5][6]
Key Physicochemical Properties and Their Implications:
| Property | Trifluoromethyl (-CF3) | Other Halogens (-F, -Cl, -Br) | Implication for Efficacy |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing (electronegativity: F > Cl > Br) | Can alter the pKa of the acetic acid moiety, influencing binding to target enzymes. Can also impact metabolic stability by shielding adjacent positions from oxidation.[3] |
| Lipophilicity | Significantly increases lipophilicity | Increases lipophilicity (Br > Cl > F) | Enhanced membrane permeability and potential for improved oral bioavailability.[3][6] However, excessive lipophilicity can lead to off-target effects and poor solubility. |
| Steric Bulk | Larger than other halogens, comparable to an ethyl group.[7] | Steric bulk increases down the group (Br > Cl > F). | Can provide a better fit into the binding pocket of a target protein, leading to increased potency. Conversely, it can also cause steric hindrance. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[3] | C-halogen bond strength decreases down the group. | Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile. |
Comparative Efficacy in an Anti-Inflammatory Context: A Focus on COX Inhibition
Given that many phenylacetic acid derivatives exhibit anti-inflammatory properties, a likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are the key enzymes in the prostaglandin synthesis pathway, which are central mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes.
To illustrate a comparative analysis, we will consider hypothetical inhibitory concentration (IC50) values for our target compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) provides a selectivity index; a higher value suggests greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.
Illustrative Comparative Data:
| Compound | 3-Position Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Lead Compound | -H | 15.2 | 8.5 | 1.79 |
| Analog A | -F | 10.8 | 5.1 | 2.12 |
| Analog B | -Cl | 5.6 | 1.2 | 4.67 |
| Analog C | -Br | 6.2 | 1.8 | 3.44 |
| Target Compound | -CF3 | 8.1 | 0.5 | 16.2 |
This data is illustrative and based on general principles of structure-activity relationships for halogenated compounds. Actual experimental values would need to be determined empirically.
Based on these illustrative data, the trifluoromethyl analog demonstrates superior potency and selectivity for COX-2. This is consistent with the known properties of the -CF3 group, where its combination of electronic effects and lipophilicity can lead to enhanced binding affinity and a more favorable interaction with the target enzyme.
Experimental Protocols for Comparative Efficacy Assessment
To empirically determine the comparative efficacy of these analogs, a series of well-established in vitro assays should be performed. The following protocols provide a robust framework for such an investigation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of the COX enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2. Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO). Incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification of Prostaglandin E2 (PGE2): After a set reaction time, stop the reaction and measure the amount of PGE2 produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound against each COX isoform.
Workflow for COX Inhibition Assay:
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory activity of the compounds in a cell-based model. Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators like nitric oxide.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50). A cell viability assay (e.g., MTT assay) should be run in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Workflow for Nitric Oxide Production Assay:
Caption: Workflow for assessing nitric oxide inhibition in macrophages.
Structure-Activity Relationship (SAR) Insights and Mechanistic Rationale
The introduction of a halogen at the 3-position of the phenyl ring in the 2-(4-Methoxy-phenyl)acetic acid scaffold is expected to significantly influence its interaction with the COX active site.
Signaling Pathway of Prostaglandin Synthesis and Inhibition:
Caption: Inhibition of the prostaglandin synthesis pathway by phenylacetic acid analogs.
The trifluoromethyl group, with its strong electron-withdrawing properties, can increase the acidity of the carboxylic acid group, potentially leading to a stronger ionic interaction with the arginine residue (Arg120) in the COX active site. Furthermore, its lipophilicity and steric bulk may allow for favorable hydrophobic interactions within the active site, displacing arachidonic acid more effectively.
The other halogens will also influence these properties to varying degrees. Chlorine, being a good balance of size and electronegativity, often yields potent inhibitors. The smaller fluorine atom may have a less pronounced effect on lipophilicity and steric interactions, while the larger bromine atom could potentially be too bulky for optimal binding, depending on the specific topology of the active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of this compound with its other halogenated analogs. Based on established principles of medicinal chemistry, the trifluoromethyl derivative holds significant promise due to its unique combination of electronic, lipophilic, and steric properties, which are often associated with enhanced potency and selectivity.
For drug development professionals, the key takeaway is the importance of empirical testing. The provided experimental protocols offer a clear path to generating the necessary data to make informed decisions about which analog to advance in a drug discovery pipeline. Future studies should also include in vivo models of inflammation and a full pharmacokinetic profiling to translate these in vitro findings into a more complete understanding of the therapeutic potential of these compounds.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reproducibility of Experimental Results with 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, a compound of interest in medicinal chemistry due to its structural similarity to known anti-inflammatory agents. We will delve into a detailed, reproducible synthetic protocol, thorough characterization methods, and a comparative evaluation of its potential biological activity against the well-established COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate experiments involving this and similar molecular scaffolds.
Introduction: The Rationale for Investigating this compound
The phenylacetic acid moiety is a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The specific substitution pattern of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring of this compound suggests its potential as a modulator of inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the synthesis, characterization, and a proposed method for evaluating the biological activity of this compound, alongside a direct comparison with Celecoxib, a selective COX-2 inhibitor that also features a trifluoromethyl group.
Section 1: Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile
This step is based on the nucleophilic substitution of a benzylic halide with a cyanide salt.
-
Materials:
-
4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene (1 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.
-
Step 2: Hydrolysis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile to this compound
This step involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
-
Materials:
-
2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask containing the crude 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile from the previous step, add a 3:1 mixture of deionized water and concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Separate the aqueous layer and acidify to pH 2 with concentrated hydrochloric acid. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Section 2: Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound, which is a cornerstone of reproducible research.
Predicted Spectroscopic Data for this compound
The following data are predicted based on the analysis of structurally similar compounds. Actual experimental data should be acquired for confirmation.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (d, J = 2.0 Hz, 1H, Ar-H), 7.35 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂COOH), 11.5 (br s, 1H, COOH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 178.0 (COOH), 158.0 (C-OCH₃), 132.0 (Ar-C), 128.0 (q, J = 30 Hz, C-CF₃), 127.0 (Ar-C), 124.0 (q, J = 272 Hz, CF₃), 112.0 (Ar-C), 56.0 (OCH₃), 40.0 (CH₂COOH). |
| Mass Spectrometry (ESI-) | m/z 233.05 [M-H]⁻ |
Section 3: Comparative Biological Evaluation - A Proposed Workflow
To assess the potential anti-inflammatory activity of this compound, an in vitro cyclooxygenase (COX) inhibition assay is proposed. This allows for a direct comparison with Celecoxib, a known selective COX-2 inhibitor.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening kits.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer
-
This compound (test compound)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the diluted test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately begin kinetic reading of the fluorescence or absorbance signal using a plate reader at the appropriate wavelength for the chosen probe.
-
Calculate the rate of reaction for each well.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2 by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Data Presentation and Comparative Analysis
The results of the COX inhibition assay should be presented in a clear, tabular format to facilitate comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | >100 | ~0.04 | >2500 |
| Indomethacin | ~0.1 | ~0.9 | ~0.11 |
Causality and Expected Outcome: The structural features of this compound, particularly the trifluoromethyl group adjacent to the methoxy group, may influence its binding affinity and selectivity for the COX isozymes. The -CF₃ group of Celecoxib is known to interact with a side pocket in the COX-2 active site, contributing to its selectivity.[1] A similar interaction might be possible for the topic compound. The experimental data will be crucial in determining if the specific substitution pattern leads to potent and selective COX-2 inhibition, similar to or different from Celecoxib.
Section 4: Visualization of Experimental and Logical Workflows
To further clarify the experimental design and the logical flow of this comparative guide, the following diagrams are provided.
Diagram 1: Synthetic and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Diagram 2: Comparative Biological Evaluation Workflow
Caption: Workflow for the comparative in vitro COX inhibition assays.
Conclusion
This guide provides a detailed, albeit partially predictive, framework for the synthesis, characterization, and biological evaluation of this compound. By following the outlined protocols and comparative analysis with a well-established drug like Celecoxib, researchers can ensure a high degree of reproducibility in their own investigations. The key to trustworthy and authoritative results lies in meticulous execution of these self-validating experimental systems and transparent reporting of the data obtained. This approach will enable a robust assessment of the potential of this and similar compounds as novel anti-inflammatory agents.
References
- 1. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Phenylacetic Acid Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive technical comparison of novel phenylacetic acid derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data, explaining the scientific rationale behind the evaluation methods, and presenting a clear, data-driven comparison.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underpins numerous diseases, including arthritis, cardiovascular disease, and cancer.[1] The primary therapeutic strategy for managing inflammation involves the use of NSAIDs. The pharmacological effect of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[2]
The two main isoforms of the COX enzyme are COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining platelet aggregation.[3] In contrast, the COX-2 isoform is primarily induced at sites of inflammation.[3] This distinction is the cornerstone of modern NSAID development.
Phenylacetic acid derivatives are a significant class of NSAIDs, with diclofenac being a prominent member.[4][5] While effective, traditional non-selective NSAIDs like diclofenac inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] This has driven the development of selective COX-2 inhibitors, such as celecoxib, to provide anti-inflammatory relief with a better safety profile.[6][7] The ongoing challenge is to develop new agents with improved efficacy, selectivity, and reduced side effects. This guide benchmarks the performance of novel phenylacetic acid derivatives against the non-selective inhibitor diclofenac and the selective COX-2 inhibitor celecoxib.
Mechanism of Action: A Tale of Two COX Isoforms
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved by inhibiting the conversion of arachidonic acid into prostaglandins by the COX enzymes.[8]
-
Non-Selective COX Inhibitors (e.g., Diclofenac): Diclofenac, a phenylacetic acid derivative, inhibits both COX-1 and COX-2 with relative equipotency.[9][10] Its inhibition of COX-2 is responsible for its therapeutic effects. However, its concurrent inhibition of COX-1 is associated with a higher risk of gastrointestinal issues.[4] Beyond COX inhibition, diclofenac has other proposed mechanisms, including the inhibition of lipoxygenase enzymes and the activation of the nitric oxide-cGMP pathway.[9][11]
-
Selective COX-2 Inhibitors (e.g., Celecoxib): Celecoxib is designed to selectively inhibit the COX-2 enzyme, which is upregulated during inflammation.[3][8] Its chemical structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme while having a minimal effect on COX-1.[3] This selectivity is the key to reducing the gastrointestinal side effects commonly seen with non-selective NSAIDs.[3][6]
The primary goal for new phenylacetic acid derivatives is to achieve high potency against COX-2 while minimizing COX-1 inhibition, thereby maximizing anti-inflammatory effects and improving gastrointestinal safety.
Arachidonic Acid Cascade and NSAID Inhibition
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Experimental Benchmarking: Methodologies and Rationale
To objectively compare novel compounds, a series of standardized in vitro and in vivo assays are employed. These protocols are designed to be self-validating by including well-characterized reference compounds.[12]
In Vitro Evaluation: COX Enzyme Inhibition Assay
Rationale: The foundational test for any new NSAID is to determine its direct inhibitory effect on the target enzymes, COX-1 and COX-2. This assay provides quantitative data on the compound's potency (IC50 value) and its selectivity for COX-2 over COX-1. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is desirable, indicating a potentially better gastrointestinal safety profile.
Experimental Protocol: Fluorometric COX Inhibition Assay
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: A range of concentrations of the test compounds (e.g., new phenylacetic acid derivatives) and reference drugs (Diclofenac, Celecoxib) are pre-incubated with the COX-1 or COX-2 enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate and a fluorometric probe. The probe detects the peroxidase activity of the COX enzyme, which generates a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured over time using a plate reader. The rate of fluorescence increase is proportional to the COX enzyme activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI): The SI is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Evaluation: Carrageenan-Induced Paw Edema
Rationale: This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory agents.[13][14] Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling), which can be quantitatively measured.[15][16] The ability of a test compound to reduce this swelling demonstrates its anti-inflammatory activity in a living system.
Experimental Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a positive control group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the new phenylacetic acid derivatives. The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[17]
-
Edema Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[13][17]
-
Data Analysis:
-
The volume of edema is calculated by subtracting the baseline paw volume from the post-injection volume.
-
The percentage of inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Carrageenan-Induced Paw Edema Workflow
Caption: Standard workflow for the in vivo carrageenan-induced paw edema assay.
Mechanistic In Vivo Assay: LPS-Induced Cytokine Production
Rationale: To further understand the mechanism of action, it's important to measure the effect of the compounds on inflammatory mediators beyond prostaglandins. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19][20] This assay helps determine if a compound's anti-inflammatory effects involve the suppression of key cytokine pathways.
Experimental Protocol: Mouse Model
-
Animal and Dosing: C57BL/6 mice are grouped and administered the vehicle, reference drug (e.g., Dexamethasone), or test compounds.[18]
-
LPS Challenge: One hour after treatment, mice are given an intraperitoneal (i.p.) injection of LPS.[18]
-
Sample Collection: Approximately 2 hours after the LPS injection, blood samples are collected via cardiac puncture, and serum is prepared.[18]
-
Cytokine Analysis: The concentrations of TNF-α and IL-6 in the serum are quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]
-
Data Analysis: The cytokine levels in the treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.
Comparative Data Analysis
The following tables summarize representative experimental data for novel phenoxyacetic acid derivatives compared against Diclofenac and Celecoxib.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Diclofenac (Reference) | ~0.076[23] | ~0.076 (Varies) | ~1 |
| Celecoxib (Reference) | 14.93[23] | 0.05 - 0.06 | >248 |
| New Derivative 5f | >10 | 0.06[23] | >166 |
| New Derivative 7b | >10 | 0.08 | >125 |
| New Derivative 10c | 4.07[23] | 0.09[23] | 45.2 |
Data for new derivatives is representative of recently published phenoxy acetic acid compounds.[23][24]
Interpretation: The novel derivatives 5f and 7b exhibit potent COX-2 inhibition, comparable to the reference drug Celecoxib.[24] Crucially, they show significantly higher selectivity for COX-2 over COX-1 compared to the non-selective Diclofenac, suggesting a lower potential for gastrointestinal side effects.[24]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (Dose) | Max. Edema Inhibition (%) |
| Diclofenac | ~60-70% |
| Celecoxib | 63.52%[24] |
| New Derivative 5f | 63.35%[24] |
| New Derivative 7b | 46.51%[24] |
Data is typically measured 3-4 hours post-carrageenan induction.
Interpretation: In the in vivo model, new derivative 5f demonstrates anti-inflammatory efficacy comparable to both Diclofenac and Celecoxib, significantly reducing paw edema.[24] This confirms that its potent in vitro COX-2 inhibition translates to a strong anti-inflammatory effect in a living system.
Table 3: In Vivo Cytokine Suppression (LPS-Induced Model)
| Compound | Inhibition of TNF-α (%) | Inhibition of PGE-2 (%) |
| Celecoxib | 63.52% | 60.16% |
| New Derivative 5f | 61.04% | 60.58% |
| New Derivative 7b | 64.88% | 57.07% |
Data derived from paw exudate in a carrageenan model, which reflects local inflammatory mediator levels.[24]
Interpretation: The new derivatives effectively suppress the production of key inflammatory mediators, TNF-α and Prostaglandin E2 (PGE-2), at levels comparable to Celecoxib.[24] This provides further evidence of their robust anti-inflammatory mechanism of action.
Conclusion and Future Directions
The benchmarking data presented in this guide demonstrates that novel phenylacetic acid derivatives, such as compounds 5f and 7b, represent a promising advancement in the search for safer and more effective anti-inflammatory agents.[24] Their potent and selective inhibition of the COX-2 enzyme, confirmed through both in vitro and in vivo studies, places them on par with established selective inhibitors like Celecoxib in terms of efficacy.
The key advantages offered by these new derivatives are:
-
High Potency: Achieving significant anti-inflammatory effects at low concentrations.
-
COX-2 Selectivity: A strong indicator of a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Multi-faceted Mechanism: Effective suppression of both prostaglandins and pro-inflammatory cytokines.
Further preclinical development should focus on comprehensive toxicological screening, pharmacokinetic profiling, and evaluation in chronic inflammation models to fully characterize their therapeutic potential. These findings underscore the value of rational drug design in refining existing pharmacophores to create next-generation anti-inflammatory therapies.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. brainkart.com [brainkart.com]
- 5. ovid.com [ovid.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Impact of Fluorination: A Head-to-Head Comparison of Phenylacetic Acid and its Fluorinated Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of lead optimization. This guide provides an in-depth, head-to-head comparison of non-fluorinated phenylacetic acid and its ortho-, meta-, and para-fluorinated analogs. By examining their physicochemical properties, metabolic stability, and biological implications, we aim to provide a comprehensive resource for researchers seeking to leverage fluorination to enhance drug candidates.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to a molecule far beyond simple steric replacement. The strong carbon-fluorine bond, altered electronic distribution, and increased lipophilicity can profoundly influence a compound's acidity, metabolic fate, and interaction with biological targets.[1][2] This guide will dissect these effects through the lens of phenylacetic acid and its fluorinated derivatives.
Physicochemical Properties: A Quantitative Comparison
The position of the fluorine atom on the phenyl ring significantly modulates the physicochemical properties of phenylacetic acid. These alterations, particularly in acidity (pKa) and lipophilicity (logP), are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | pKa | logP |
| Phenylacetic Acid | 4.31[1] | 1.41 | |
| 2-Fluorophenylacetic Acid | 4.09 | 1.63 | |
| 3-Fluorophenylacetic Acid | 4.10[3] | 1.7[4] | |
| 4-Fluorophenylacetic Acid | 4.25[5] | 1.6[3] |
Key Insights:
-
Acidity (pKa): The introduction of a fluorine atom generally increases the acidity of the carboxylic acid group, as reflected by the lower pKa values of the fluorinated analogs compared to phenylacetic acid. This is due to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the carboxylate anion. The effect is most pronounced with the fluorine in the ortho and meta positions.
-
Lipophilicity (logP): Fluorination increases the lipophilicity of the phenylacetic acid scaffold. This enhancement of logP can improve membrane permeability and oral absorption, but excessive lipophilicity can also lead to increased metabolic clearance and off-target toxicity.
Metabolic Stability: The Power of the C-F Bond
A primary driver for the use of fluorine in drug design is the remarkable strength of the carbon-fluorine bond compared to a carbon-hydrogen bond. This inherent stability often translates to a significant increase in metabolic resistance, particularly against oxidative metabolism by cytochrome P450 enzymes.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Synthesis of Fluorinated Phenylacetic Acids
The synthesis of fluorophenylacetic acids typically involves multi-step processes starting from commercially available fluorinated precursors. While various synthetic routes exist, a common strategy involves the functionalization of a fluorinated benzene derivative to introduce the acetic acid side chain. For instance, 4-fluorophenylacetic acid can be synthesized from 4-fluorotoluene through a series of reactions.
It is crucial to control the synthesis to ensure high purity, as positional isomers can have different biological activities and toxicities.[1] Purification techniques such as crystallization and high-vacuum distillation are often employed to isolate the desired isomer.[1]
Caption: A simplified overview of a synthetic route to fluorophenylacetic acids.
Biological Activity: A Positional Paradigm
While a direct comparative study of the biological activities of the 2-, 3-, and 4-fluorophenylacetic acid isomers is not extensively documented in the literature, the position of the fluorine atom is known to have a significant impact on a molecule's interaction with biological targets.[1] The altered electronic and steric properties of each isomer can lead to differences in binding affinity, selectivity, and overall pharmacological effect.
For example, 4-fluorophenylacetic acid is a known building block in the synthesis of certain pharmaceuticals, including some non-steroidal anti-inflammatory drugs (NSAIDs) and CCR5 receptor antagonists for anti-HIV-1 agents. This suggests that the para-substituted fluorine imparts favorable properties for these specific applications. The biological activities of the ortho and meta isomers are less commonly reported in the context of specific drug development programs.
It is a well-established principle in medicinal chemistry that positional isomers can exhibit vastly different biological profiles.[1] Therefore, the synthesis and evaluation of all positional isomers are often crucial steps in the structure-activity relationship (SAR) studies of a new chemical series.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
System Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases (typically the aqueous phase). Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the test compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, a phosphate buffer (pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are measures of metabolic stability.
Conclusion
The strategic fluorination of phenylacetic acid provides a clear illustration of the profound impact this single-atom substitution can have on the physicochemical and metabolic properties of a molecule. The increased acidity and lipophilicity, coupled with enhanced metabolic stability, underscore the value of fluorine in drug design. While a comprehensive comparative biological profile of the positional isomers remains an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel therapeutic agents. The careful consideration of the position of fluorine substitution is paramount, as it can unlock significant improvements in a compound's drug-like properties.
References
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 3. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, evidence-based comparison of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, a key intermediate in the synthesis of biologically active molecules. We will objectively evaluate its performance characteristics against relevant alternatives, supported by experimental data and protocols, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Substituted Phenylacetic Acids in Medicinal Chemistry
Phenylacetic acid derivatives are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its acidity, lipophilicity, metabolic stability, and target-binding affinity.
The subject of this guide, this compound, is a prime example of a rationally designed building block. The methoxy group, a well-known bioisostere for a hydroxyl group, can modulate solubility and act as a hydrogen bond acceptor. The trifluoromethyl group, a powerful electron-withdrawing moiety, often enhances metabolic stability and can significantly impact a compound's binding affinity to its biological target. This strategic combination of substituents makes this acid a valuable intermediate in the synthesis of potent and selective enzyme inhibitors.
Comparative Analysis: Physicochemical and Reactive Properties
To provide a comprehensive understanding of this compound's utility, we will compare its key properties with those of structurally related and functionally relevant alternatives.
Alternatives for Comparison:
-
Alternative A: 2-(4-Methoxyphenyl)acetic acid: Lacks the trifluoromethyl group, allowing for an assessment of the CF₃ group's impact.
-
Alternative B: 2-(3-(Trifluoromethyl)phenyl)acetic acid: Lacks the methoxy group, highlighting the contribution of the OCH₃ group.
-
Alternative C: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid: Replaces the methoxy group with a chloro group, offering a comparison of different electron-donating/withdrawing groups at the 4-position.
| Property | This compound | Alternative A: 2-(4-Methoxyphenyl)acetic acid | Alternative B: 2-(3-(Trifluoromethyl)phenyl)acetic acid | Alternative C: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid |
| Molecular Weight | 234.17 g/mol | 166.17 g/mol | 204.14 g/mol | 238.59 g/mol |
| Calculated pKa | ~4.0 | ~4.5 | ~3.8 | ~3.9 |
| Calculated LogP | ~2.5 | ~1.7 | ~2.8 | ~3.1 |
| Reactivity | Moderate | Low | High | High |
Expert Insights on the Data:
The presence of the electron-withdrawing trifluoromethyl group in this compound and Alternatives B and C leads to a lower predicted pKa compared to Alternative A, indicating increased acidity. This can be a crucial factor in designing molecules that interact with specific amino acid residues in a target protein.
The trifluoromethyl group also significantly increases the lipophilicity (LogP), which can enhance membrane permeability but may also affect solubility and off-target interactions. The methoxy group in the target compound and Alternative A helps to balance this lipophilicity to some extent.
In terms of reactivity, the electron-withdrawing nature of the trifluoromethyl and chloro groups can make the carboxylic acid more reactive towards nucleophiles, potentially facilitating amide bond formation. However, this increased reactivity must be carefully managed to avoid unwanted side reactions.
Application in the Synthesis of Bioactive Molecules: A Focus on COX-2 Inhibitors
A significant application of substituted phenylacetic acids is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs used to treat inflammation and pain. The structural features of this compound make it an attractive starting material for the synthesis of analogs of drugs like Celecoxib.
The general synthetic approach involves the amidation of the phenylacetic acid derivative with a suitable amine-containing pharmacophore. The substituents on the phenyl ring play a critical role in the final compound's potency and selectivity for COX-2 over the related COX-1 enzyme. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as the trifluoromethyl group, on the phenyl ring can enhance COX-2 inhibitory activity.[1]
Experimental Protocol: Synthesis of a Model Amide
This protocol details a standard procedure for the synthesis of an amide from this compound, a common step in the elaboration of this intermediate into a more complex bioactive molecule.
Materials:
-
This compound
-
Benzylamine (as a model amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling reagent system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves coupling efficiency.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of a model amide.
Structure-Activity Relationship Insights
The choice of substituents on the phenylacetic acid moiety directly impacts the biological activity of the final molecule.
-
Trifluoromethyl Group: The potent electron-withdrawing nature of the CF₃ group can enhance the binding affinity of the final compound to its target enzyme. In the context of COX-2 inhibitors, this group can interact favorably with specific residues in the active site.[1] Furthermore, the C-F bond is highly stable, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.
-
Methoxy Group: The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions within the enzyme's active site. Its presence can also improve the solubility and overall pharmacokinetic profile of the final drug candidate.
The combination of these two groups in this compound provides a unique electronic and steric profile that has proven advantageous in the development of selective enzyme inhibitors.
Signaling Pathway Context: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a methoxy and a trifluoromethyl group provides a favorable balance of electronic, steric, and physicochemical properties that can be exploited in the synthesis of potent and selective enzyme inhibitors.
This guide has provided a comparative analysis of its properties against relevant alternatives, a detailed experimental protocol for its common application in amide synthesis, and insights into the structure-activity relationships that govern its utility. By understanding the nuances of this and other substituted phenylacetic acids, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics.
The continued exploration of novel substitutions on the phenylacetic acid scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of disease biology deepens, the demand for precisely engineered building blocks like this compound will only continue to grow.
References
Safety Operating Guide
Proper Disposal of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS No. 1403483-83-9). As researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to protecting ourselves, our colleagues, and the environment. This document synthesizes technical data with field-proven best practices to offer a comprehensive, step-by-step approach to managing this compound's waste stream.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a halogenated organic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds and general chemical principles allow for a robust hazard assessment.
Key Characteristics:
| Property | Value | Source |
| Physical State | Solid | Assumed based on similar compounds |
| Melting Point | 103-106°C | ChemicalBook[1] |
| Boiling Point | 309.2 ± 42.0 °C (Predicted) | ChemicalBook[1] |
| pKa | 4.30 ± 0.10 (Predicted) | ChemicalBook[1] |
Based on SDSs for analogous compounds such as 4-ethoxy-3-(trifluoromethyl)phenylacetic acid and other trifluoromethylated phenylacetic acids, this compound should be regarded as:
-
Potentially harmful if inhaled , causing respiratory tract irritation.[2][3]
-
Potentially harmful if swallowed .
The trifluoromethyl group, a common moiety in pharmaceutical compounds, imparts specific properties but does not typically pose unique disposal challenges beyond those associated with halogenated organic compounds. The primary directive is to prevent its release into the environment.
The Cardinal Rule: Do Not Dispose Down the Drain
Under no circumstances should this compound or its solutions be disposed of via the sewer system.[4][5][6] This is a critical principle of laboratory safety and environmental protection for several reasons:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may not be effectively treated by standard wastewater treatment facilities.
-
Aquatic Toxicity: While specific data for this compound is lacking, related compounds like phenylacetic acid are harmful to aquatic life.[7] The introduction of fluorine can alter toxicity, and a conservative approach is necessary.
-
Infrastructure Damage: Acidic compounds can corrode plumbing and drainage systems over time.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed hazardous waste contractor. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][8][9]
Caption: Disposal workflow from laboratory generation to final disposition.
Experimental Protocol: Waste Accumulation
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a dedicated "Halogenated Organic Waste" liquid container. Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[6][10]
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are grossly contaminated should be placed in a designated solid hazardous waste container. Empty chemical containers must be thoroughly rinsed before being disposed of as regular waste, with the rinsate collected as hazardous waste.[5]
-
-
Container Selection:
-
Use a container made of a material compatible with organic acids and solvents (e.g., high-density polyethylene [HDPE] or glass). Avoid metal containers for acidic waste.[2][4]
-
The container must have a secure, leak-proof screw cap to prevent spills and vapor release.[10] Keep the container closed at all times except when adding waste.[6]
-
-
Labeling:
-
Label the waste container before adding the first drop of waste.[10]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.[10]
-
If mixing with other compatible halogenated wastes, list all components on the label.
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4]
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
Store incompatible chemicals separately. Specifically, keep this acidic waste away from bases, cyanides, and strong oxidizing agents.[4]
-
-
Disposal Pickup:
-
Adhere to your institution's limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons).
-
Once the container is full or has been accumulating for a set period (e.g., 90 days to one year, depending on generator status and local rules), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2][4]
-
In Case of Spills
Should a spill occur, follow these procedures immediately:
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an absorbent material like vermiculite or sand to absorb the spilled material. Do not use combustible materials like paper towels for large spills.
-
Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Trustworthiness and Self-Validation
This protocol is built on a foundation of established regulatory standards and chemical safety principles. By following these steps, you create a self-validating system of waste management. Proper segregation prevents dangerous reactions and simplifies disposal. Clear, accurate labeling ensures that waste handlers are aware of the container's contents and associated hazards. Adherence to accumulation time limits ensures compliance with federal and state regulations.[2] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration, which is the most effective method for destroying these compounds and preventing their release into the environment.
References
- 1. This compound | 1000566-45-9 [m.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1000566-45-9|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. chembk.com [chembk.com]
- 10. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
